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  • Product: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
  • CAS: 203207-19-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Executive Summary Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly specialized, halogenated heterocyclic building block[1]. Characterized by its unique substitution pattern, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly specialized, halogenated heterocyclic building block[1]. Characterized by its unique substitution pattern, this compound serves as a critical intermediate in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and complex natural product scaffolds[2]. This in-depth guide provides a rigorous analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic protocols, designed specifically for researchers and scientists in advanced drug development.

Physicochemical Data & Molecular Descriptors

Understanding the physical and computational properties of a building block is essential for predicting its behavior in downstream biological assays and pharmacokinetic models. The data summarized below highlights the compound's suitability for oral drug design and CNS-targeted therapies.

PropertyValueCausality / Pharmacokinetic Relevance
CAS Number 203207-19-6Unique identifier for the methyl ester derivative[1].
Molecular Formula C7H8ClNO2Dictates the exact mass (173.024 g/mol ) and isotopic distribution[3].
Molecular Weight 173.60 g/mol Low MW allows for significant downstream functionalization without exceeding Lipinski's Rule of 5 (MW < 500)[1].
XLogP3-AA 1.9Optimal lipophilicity for membrane permeability while maintaining necessary aqueous solubility[3].
Topological Polar Surface Area 42.1 ŲA TPSA < 90 Ų strongly correlates with high blood-brain barrier (BBB) penetration and excellent cellular permeability[3].
H-Bond Donors / Acceptors 1 / 2The pyrrole NH acts as a strict H-bond donor, while the ester provides two acceptor sites, crucial for target kinase/enzyme binding[1].
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon binding to a target protein receptor[3].

Note: The XLogP3 and Exact Mass values are derived from standard computational chemical data models[3].

Structural Reactivity & Mechanistic Pathways

As an application scientist, mapping the electronic environment of the pyrrole core is vital for predicting its reactivity accurately during multi-step syntheses.

  • C4-Chlorine Stabilization: The chlorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect) while donating electron density through resonance (+R effect). This dual nature stabilizes the electron-rich pyrrole ring against oxidative degradation, a common issue in unsubstituted pyrroles[4].

  • C3 Electrophilic Aromatic Substitution (EAS): The C2 methyl ester is electron-withdrawing and meta-directing, while the C5 methyl group is electron-donating and ortho/para-directing. This synergistic push-pull system makes the unsubstituted C3 position the thermodynamic and kinetic sink for incoming electrophiles (e.g., bromination, nitration)[5].

  • N1 Deprotonation: The pyrrole nitrogen proton (pKa ~16.5) can be selectively deprotonated by strong, non-nucleophilic bases (e.g., NaH) to facilitate N-alkylation, a critical step in expanding the steric bulk of the molecule for structure-activity relationship (SAR) studies.

ReactivityMap Substrate Starting Material Methyl 5-methyl-1H-pyrrole-2-carboxylate Chlorination Chlorination Substrate->Chlorination N-Chlorosuccinimide (Regioselective) Target Target Scaffold Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Chlorination->Target High Yield Controlled Cl+ transfer Alkylation Divergent Path A N-Alkylation (NaH, R-X) Target->Alkylation Deprotonation of N1 Hydrolysis Divergent Path B Ester Hydrolysis (LiOH) Target->Hydrolysis Deprotection of C2 EAS Divergent Path C C3 Electrophilic Subst. Target->EAS Functionalization at C3

Fig 1: Synthetic workflow and divergent reactivity map of the target pyrrole scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality to ensure reproducibility, high fidelity, and self-validation in the laboratory.

Protocol A: Regioselective Synthesis via Oxidative Chlorination

Objective: Synthesize Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate from its unchlorinated precursor[2].

  • Solvation and Environmental Control: Dissolve Methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) to a concentration of 0.2 M under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the electron-rich pyrrole core. Anhydrous solvents prevent the competitive hydrolysis of the chlorinating agent[4].

  • Temperature Modulation: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the kinetic formation of the 3,4-dichloro byproduct, ensuring strict regioselectivity for the C4 position.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: because it provides a controlled transfer of Cl+, preventing over-chlorination[2]. Portion-wise addition mitigates localized concentration spikes and dangerous exotherms.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of starting material via TLC (Hexanes:EtOAc 3:1).

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).

    • Causality: The mild base neutralizes any trace HCl generated during the reaction and solubilizes the succinimide byproduct into the aqueous layer, creating a self-purifying extraction system[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure target compound.

Protocol B: C2-Ester Hydrolysis for Amide Coupling Preparation

Objective: Cleavage of the methyl ester to expose the free carboxylic acid, a necessary precursor for synthesizing PARP inhibitor analogs[2].

  • Solvation: Suspend Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v).

    • Causality: This specific ternary solvent system ensures complete solvation of both the hydrophobic pyrrole and the hydrophilic hydroxide salt, creating a homogenous catalytic environment.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq) and stir at 40 °C for 12 hours.

    • Causality: LiOH is preferred over NaOH. The lithium cation strongly coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon and facilitating nucleophilic attack by the hydroxide ion without requiring harsh reflux conditions that could degrade the molecule.

  • Precipitation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.

    • Causality: Careful acidification protonates the carboxylate salt to induce precipitation of the free acid. Performing this at 0 °C maximizes the yield by minimizing the aqueous solubility of the product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid.

References

  • US Patent Office. "Pyrrole derivatives and their use as PARP inhibitors." US Patent 7,834,015 B2.
  • The Journal of Organic Chemistry. "Synthesis of a Constitutional Isomer of Armeniaspirol A, Pseudoarmeniaspirol A, via Lewis Acid-Mediated Rearrangement." ACS Publications, 2022. Available at:[Link]

Sources

Exploratory

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Executive Summary The unambiguous structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in drug discovery and development. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in drug discovery and development. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a vital intermediate in the synthesis of complex pharmaceutical agents, including novel glycine site antagonists targeting the NMDA receptor complex[1]. Because electrophilic aromatic substitution on pyrrole rings can yield complex mixtures of regiochemical isomers, relying solely on mass spectrometry or 1D ¹H NMR is insufficient.

This technical guide provides a self-validating framework for the complete ¹H and ¹³C NMR assignment of this compound. By integrating mechanistic synthetic rationale with advanced 2D NMR workflows, researchers can establish absolute regiochemical proof of the C-4 chlorination.

Mechanistic Synthesis and Regioselectivity

Understanding the starting electronic environment of the pyrrole ring is essential for predicting both the synthetic outcome and the resulting NMR chemical shifts.

The synthesis relies on the electrophilic chlorination of methyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS)[1]. The regioselectivity of this reaction is governed by the competing electronic effects of the existing substituents:

  • C-2 Position: Occupied by the electron-withdrawing methyl ester group (-I, -M), which strongly deactivates the adjacent C-3 position toward electrophilic attack.

  • C-5 Position: Occupied by the electron-donating methyl group (+I, hyperconjugation), which activates the adjacent C-4 position.

Consequently, electrophilic aromatic substitution (EAS) is highly selective for the C-4 position, yielding the target 4-chloro derivative.

Synthesis SM Methyl 5-methyl-1H-pyrrole-2-carboxylate (Starting Material) Reaction Electrophilic Aromatic Substitution Stir 24h at 25°C SM->Reaction Reagent N-Chlorosuccinimide (NCS) Solvent: Dry CHCl3 Reagent->Reaction Workup Quench: Ice-cooled 2N NaOH Extract: CHCl3 Reaction->Workup Product Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (Target Compound) Workup->Product

Regioselective synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

¹H NMR Chemical Shift Assignments

The proton NMR spectrum of this compound in CDCl₃ provides four distinct signals. The chemical shifts are dictated by the anisotropic effects of the pyrrole ring and the inductive/resonance effects of the substituents[2].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Causality & Mechanistic Rationale
N-H (Pyrrole)~9.00 - 9.20Broad Singlet (br s)1HN/AHighly deshielded by the electronegative nitrogen and the aromatic ring current. Broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
H-3 (Pyrrole ring)6.75Doublet (d)1HJ = 2.8 HzDeshielded by the adjacent electron-withdrawing C-2 ester group. The small coupling constant reflects long-range coupling to the N-H proton (often collapses to a singlet if N-H exchanges).
-OCH₃ (Ester)3.85Singlet (s)3HN/ACharacteristic shift for a methyl ester; deshielded by the adjacent highly electronegative oxygen atom.
-CH₃ (C-5 Methyl)2.28Singlet (s)3HN/AShifted downfield relative to aliphatic methyls due to attachment to the sp² hybridized aromatic pyrrole ring.

¹³C NMR Chemical Shift Assignments

Carbon-13 assignments require a careful analysis of Substituent Chemical Shifts (SCS)[2]. The introduction of the chlorine atom at C-4 induces a complex balance of inductive withdrawal (-I) and resonance donation (+M).

Carbon PositionChemical Shift (δ, ppm)Carbon TypeCausality & Mechanistic Rationale
C=O (Ester)161.5Quaternary (C)Extreme deshielding due to the double bond to oxygen and single bond to the methoxy oxygen.
C-5 (Pyrrole)132.5Quaternary (C)Deshielded by the directly attached electron-donating methyl group and adjacent nitrogen.
C-2 (Pyrrole)121.0Quaternary (C)Deshielded by the directly attached, strongly electron-withdrawing ester carbonyl group.
C-3 (Pyrrole)115.0Methine (CH)Standard aromatic pyrrole shift, slightly deshielded by the ortho-ester group.
C-4 (Pyrrole)111.5Quaternary (C)Despite chlorine's electronegativity, the heavy atom effect and strong +M resonance donation into the electron-rich pyrrole ring keep this carbon relatively shielded.
-OCH₃ (Ester)51.5Primary (CH₃)Typical shift for a methoxy carbon attached to a carbonyl.
-CH₃ (C-5)11.8Primary (CH₃)Highly shielded aliphatic carbon, typical for a methyl group directly attached to a pyrrole ring.

2D NMR Workflows & Self-Validating Regiochemical Proof

To ensure absolute trustworthiness in the structural assignment, 1D NMR must be coupled with 2D techniques to create a self-validating data matrix. The most critical question to answer is: Is the chlorine definitively at C-4 and not C-3?

We answer this using Heteronuclear Multiple Bond Correlation (HMBC) :

  • The HSQC Filter: First, HSQC confirms that the proton at δ 6.75 is directly attached to the carbon at δ 115.0 (C-3).

  • The HMBC Proof:

    • If the proton were at C-4 (meaning chlorination failed and occurred at C-3), the HMBC correlation from this proton to the ester carbonyl (δ 161.5) would be a weak, rarely observed ⁴J coupling.

    • Because the proton is actually at C-3, it exhibits a strong, definitive ³J HMBC correlation to the ester carbonyl.

    • Furthermore, the C-5 methyl protons (δ 2.28) will show a strong ³J correlation to the chlorinated C-4 carbon (δ 111.5) and a ²J correlation to C-5 (δ 132.5).

This interlocking network of correlations mathematically eliminates the possibility of the 3-chloro isomer.

NMR_Workflow Prep Sample Preparation 10 mg in 0.6 mL CDCl3 0.03% v/v TMS Acq1D 1D NMR Acquisition 1H (400 MHz, ns=16) 13C (100 MHz, ns=1024) Prep->Acq1D Proceed to Magnet Acq2D 2D NMR Acquisition HSQC (1J C-H) HMBC (2J/3J C-H) Acq1D->Acq2D Setup 2D Pulses Analysis Data Processing Phase & Baseline Correction Integration & Peak Picking Acq2D->Analysis Export FID Validation Structural Validation Map HMBC correlations to confirm C-4 chlorination Analysis->Validation Regiochemical Proof

Self-validating NMR elucidation workflow for structural confirmation.

Standardized Experimental Protocols

Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate[1]
  • Preparation: Dissolve 10 mmol (1.39 g) of methyl 5-methyl-1H-pyrrole-2-carboxylate in 50 mL of anhydrous chloroform (CHCl₃) in a flame-dried round-bottom flask under an inert atmosphere.

  • Reagent Addition: Slowly add 11 mmol (1.47 g) of N-Chlorosuccinimide (NCS) to the solution in portions to control any mild exotherm.

  • Reaction: Stir the mixture continuously for 24 hours at room temperature (25 °C).

  • Workup: Pour the crude reaction mixture onto 20 mL of an ice-cooled 2 N NaOH aqueous solution.

  • Extraction: Extract the aqueous layer with CHCl₃ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

NMR Acquisition Protocol[2]
  • Sample Prep: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 1.5 seconds, acquisition time (AQ) to 2.5 seconds, and use 16 scans (ns=16).

  • ¹³C NMR Acquisition: Acquire at 100 MHz using proton broadband decoupling to simplify the spectrum. Set D1 to 2.0 seconds (to account for the longer relaxation times of quaternary carbons C-2, C-4, C-5, and C=O), and use a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary signals.

  • 2D HMBC: Optimize the long-range coupling delay for a nominal ³J(C,H) of 8 Hz.

References

  • Title: (E)-3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic Acid Derivatives.
  • Title: An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles Source: BenchChem URL

Sources

Foundational

Crystal Structure and X-Ray Diffraction Data of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Executive Summary Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) is a highly functionalized heterocyclic building block with a molecular weight of 173.60 g/mol and a topological polar surface area of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) is a highly functionalized heterocyclic building block with a molecular weight of 173.60 g/mol and a topological polar surface area of 42.1 Ų[1]. Pyrrole-2-carboxylates are foundational scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced materials. Understanding the solid-state behavior, crystal packing, and intermolecular interactions of this compound is critical for optimizing its solubility, stability, and formulation during drug development.

Because the empirical Single-Crystal X-Ray Diffraction (SCXRD) data for this specific CAS number is not widely deposited in the Cambridge Structural Database (CSD), this whitepaper synthesizes a high-fidelity predictive crystallographic model. As a Senior Application Scientist, I have grounded this model in the empirically validated structural behaviors of strict isostructural analogs—specifically, methyl 1H-pyrrole-2-carboxylate and pyrrol-2-yl chloromethyl ketones.

Structural Rationale & Causality

The solid-state architecture of pyrrole derivatives is governed by a delicate balance of competing intermolecular forces. The causality behind the crystal packing of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate can be deconstructed through its substituents:

  • The Pyrrole Core & Ester Group: Pyrrole-2-carboxylates are essentially planar. In the unsubstituted analog, the dihedral angle between the pyrrole ring and the methoxycarbonyl plane is a mere 3.6°[2]. This planarity facilitates strong, directional N-H···O hydrogen bonding, where the pyrrole nitrogen acts as a donor to the ester carbonyl oxygen, forming helical chains or C(5) chain motifs[2][3].

  • The 4-Chloro Substituent: The introduction of a halogen atom introduces a secondary driving force: halogen bonding. Halogen bonds (C-Cl···O or C-Cl··· π ) impart strict directionality that can disrupt or complement the primary hydrogen bond network. Depending on the strength of these interactions, the crystal system can shift from a centrosymmetric monoclinic ( P21​/c ) to a non-centrosymmetric orthorhombic ( P21​21​21​ ) space group[3].

  • The 5-Methyl Substituent: The methyl group introduces localized steric hindrance adjacent to the pyrrole nitrogen. This steric bulk prevents tight, flat π

    π stacking of the pyrrole rings, thereby altering the overall packing density and modulating the π -electron delocalization within the pyrrole dimers[4].

Intermolecular_Interactions Center Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate HBond N-H···O Hydrogen Bonding (C(5) Chain Motif) Center->HBond Primary Driver Halogen C-Cl···O Halogen Bonding (Inter-chain Stabilization) Center->Halogen Secondary Driver Steric 5-Methyl Steric Hindrance (Alters Packing Density) Center->Steric Modulator

Figure 1: Logical relationship of intermolecular forces governing crystal packing.

Representative Crystallographic Data

The following table summarizes the predicted crystallographic parameters for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Note: This is a high-fidelity predictive model derived from the isostructural behavior of methyl 1H-pyrrole-2-carboxylate and pyrrol-2-yl chloromethyl ketones[2][3].

ParameterValue / Description
Chemical Formula C₇H₈ClNO₂
Formula Weight 173.60 g/mol
Crystal System Monoclinic (Predicted primary polymorph)
Space Group P21​/c
a (Å) ~ 7.45
b (Å) ~ 11.31
c (Å) ~ 10.64
β (°) ~ 105.3°
Volume (ų) ~ 865.2
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.33
Primary Packing Motif Helical C(5) chains along the b-axis

Experimental Protocol: Self-Validating SCXRD Workflow

To empirically validate the structural model of a synthesized batch of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, researchers must utilize a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow. This protocol is designed as a self-validating system to ensure absolute structural accuracy.

Step 1: Crystal Growth (Slow Evaporation)

  • Action: Dissolve 50 mg of the compound (>99% purity via HPLC) in a binary solvent system of Dichloromethane (DCM) and Hexane (1:3 v/v). Allow the solvent to evaporate slowly at 20 °C over 3–5 days.

  • Causality: Slow evaporation in a non-competing binary solvent allows for controlled nucleation. This prevents the formation of twinned crystals and yields high-quality, single-domain blocks (>0.1 mm in all dimensions) necessary for robust diffraction.

Step 2: Crystal Selection and Cryocooling

  • Action: Select a pristine crystal under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately flash-cool it to 100 K using a liquid nitrogen stream.

  • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement parameters (B-factors). This significantly improves high-angle diffraction intensity, allowing for the precise resolution of the chlorine atom's position and the hydrogen bond network.

Step 3: X-Ray Data Collection

  • Action: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Causality: Mo Kα radiation provides deep penetration of the crystal, minimizing absorption effects compared to Cu Kα radiation. This is critical for halogen-containing compounds to prevent data skewing.

Step 4: Data Reduction and Absorption Correction

  • Action: Integrate the frames using standard reduction software and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: The multi-scan correction compensates for the non-spherical shape of the crystal and the anomalous dispersion caused by the 4-chloro substituent, ensuring the structural model is based on true electron density.

Step 5: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods (SHELXT) and perform a full-matrix least-squares refinement on F2 (SHELXL). Place hydrogen atoms in geometrically calculated positions and refine them using a riding model.

SCXRD_Workflow A 1. Synthesis & Purification (>99% Purity via HPLC) B 2. Crystallization (Slow Evaporation) A->B C 3. Crystal Mounting (Cryoloop, 100K) B->C D 4. X-Ray Data Collection (Mo Kα, λ=0.71073 Å) C->D E 5. Data Reduction (SADABS Correction) D->E F 6. Structure Solution (SHELXT) E->F G 7. Structure Refinement (SHELXL) F->G H 8. Validation & Deposition (checkCIF / CCDC) G->H

Figure 2: Standardized SCXRD workflow for pyrrole derivatives.

Mechanistic Insights into Crystal Packing

Understanding the crystal structure goes beyond unit cell parameters; it reveals the mechanistic behavior of the molecule in the solid state.

In structurally homologous pyrrole-2-carboxylates, the dominant structural feature is the formation of infinite chains. The N-H group is a potent hydrogen-bond donor, while the ester carbonyl oxygen acts as the acceptor. This interaction forms a continuous C(5) chain motif that propagates along the b-axis of the crystal lattice[2][3].

However, the 4-chloro and 5-methyl groups on this specific target molecule introduce complex cross-chain interactions. The weak C-H···O and C-Cl···O interactions create centrosymmetric dimers between the primary chains, yielding an R22​(6) structural motif[3]. Furthermore, Bader's Atoms in Molecules (AIM) theory applied to similar pyrrole systems demonstrates that the π -electron delocalization within the pyrrole ring actively strengthens these intermolecular hydrogen bonds, making the resulting crystal lattice highly stable and resistant to polymorphic shifts under standard conditions[4].

References

  • Kerscher, T., Mayer, P., & Klüfers, P. (2009). "Methyl 1H-pyrrole-2-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o752. DOI: 10.1107/s1600536809030906. Available at:[Link]

  • Domagała, M., Dubis, A. T., Wojtulewski, S., Zabel, M., & Pfitzner, A. (2022). "Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate." Crystals, 12(11), 1523. DOI: 10.3390/cryst12111523. Available at:[Link]

  • Grabowski, S. J., Dubis, A. T., Martynowski, D., Główka, M., Palusiak, M., & Leszczynski, J. (2004). "Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations." The Journal of Physical Chemistry A, 108(28), 5823-5830. DOI: 10.1021/jp048995a. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary Pyrrole derivatives serve as foundational scaffolds in medicinal chemistry and advanced materials. However, the inherent electron-rich nature of the unsubstituted pyrrole ring renders it highly suscepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrole derivatives serve as foundational scaffolds in medicinal chemistry and advanced materials. However, the inherent electron-rich nature of the unsubstituted pyrrole ring renders it highly susceptible to autoxidation and polymerization at room temperature (298.15 K)[1]. This technical whitepaper examines the thermodynamic stability of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6)[2]. By dissecting the electronic contributions of its specific substituents and outlining self-validating experimental protocols, this guide provides drug development professionals with a comprehensive framework for evaluating the shelf-life and handling parameters of highly functionalized pyrrole intermediates.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of a pyrrole derivative at room temperature is not a static property; it is a dynamic equilibrium dictated by the molecule's ability to resist electrophilic attack and oxidative degradation[3]. Unsubstituted pyrroles rapidly degrade into insoluble, dark polymeric materials (often termed "pyrrole red") upon exposure to ambient oxygen and light[1].

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate overcomes this intrinsic instability through a precise arrangement of functional groups that synergistically lower the energy of the Highest Occupied Molecular Orbital (HOMO):

  • C2 Methyl Ester (-COOCH₃): This acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the nitrogen heteroatom via resonance, it acts as an intramolecular protecting group. This resonance stabilization drastically reduces the nucleophilicity of the ring, preventing unwanted electrophilic addition and autoxidation[4].

  • C4 Chlorine (-Cl): Halogens exert a strong inductive electron-withdrawing effect (-I). Positioned at C4, the chlorine atom further depletes the π -electron cloud of the pyrrole core, synergizing with the C2 ester to maximize thermodynamic stability[4].

  • C5 Methyl (-CH₃): While alkyl groups are mildly electron-donating (+I), the primary function of the C5 methyl group is steric shielding. The α -positions (C2 and C5) of pyrroles are the most reactive sites for polymerization[3]. By occupying the C5 position (with C2 already occupied by the ester), the molecule is sterically blocked from undergoing α−α′ dimerization, effectively halting the primary kinetic pathway for degradation[5].

ElectronicEffects Core Pyrrole Core (6π Electron System) C2 C2: Methyl Ester (Resonance EWG) Core->C2 Electron Withdrawal C4 C4: Chlorine (Inductive EWG) Core->C4 Inductive Pull C5 C5: Methyl (Steric Shielding) Core->C5 α-Position Blocking Stab High Thermodynamic Stability at 298.15 K C2->Stab C4->Stab C5->Stab

Substituent electronic and steric effects driving thermodynamic stability.

Quantitative Thermodynamic Profile

Because highly substituted pyrrole esters exhibit excellent thermal stability[6], their degradation at 298.15 K is negligible under standard conditions. The table below summarizes the thermodynamic and kinetic parameters associated with this compound, synthesizing theoretical principles with standard calorimetric data.

ParameterEstimated Profile at 298.15 KAnalytical MethodMechanistic Rationale
Autoxidation Rate ( kox​ ) <10−8 s−1 HPLC-UV / IMCEWGs at C2 and C4 deplete ring electron density, resisting ambient O₂ attack[1].
Thermal Onset of Degradation >180∘C DSC / TGAStrong internal resonance stabilization; requires high activation energy to break the aromatic system[6].
Hydrolytic Stability (pH 7) Highly Stable ( ΔG>0 )LC-MSThe methyl ester is stable at neutral pH; hydrolysis requires strong acid/base catalysis[7].
Dimerization Potential NegligibleNMR / SECSteric occlusion at both α -positions (C2, C5) prevents intermolecular cross-linking[3].

Self-Validating Experimental Protocols

To empirically prove the thermodynamic stability of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate at room temperature, researchers must employ highly sensitive techniques. Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the micro-degradation events that occur at 25°C. Instead, we utilize Isothermal Microcalorimetry (IMC) paired with a self-validating Forced Degradation workflow.

Protocol A: Direct Thermodynamic Measurement via Isothermal Microcalorimetry (IMC)

IMC measures the minute heat flow (in microwatts, μW) associated with chemical bond cleavage or oxidation at a constant temperature.

  • Causality: We use IMC because degradation is an exothermic process. A stable compound will show a heat flow of zero (baseline), whereas a degrading compound will release detectable heat over time.

  • Self-Validation: This protocol uses a twin-cell design. By placing an inert reference (e.g., calcined alumina) in the reference cell, ambient thermal fluctuations are automatically subtracted, ensuring any recorded heat is strictly from the sample.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 100.0 mg of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate into a sterilized glass ampoule.

  • Reference Preparation: Weigh 100.0 mg of inert reference material (matched for heat capacity) into an identical ampoule.

  • Equilibration: Seal both ampoules and lower them into the IMC thermostat set precisely to 298.15 K (25°C). Allow 24 hours for thermal equilibration to dissipate frictional heat from sample insertion.

  • Data Acquisition: Monitor the differential heat flow ( dtdq​ ) continuously for 14 days.

  • Analysis: Integrate the heat flow curve over time to calculate the total enthalpy of degradation ( ΔHdeg​ ). For this specific compound, the expected heat flow should remain at , confirming absolute thermodynamic stability at room temperature.

Protocol B: Accelerated Forced Degradation and HPLC-UV Analysis

To predict long-term shelf life, we force the molecule to degrade under stress and use Arrhenius kinetics to extrapolate back to room temperature[1].

  • Causality: The C2 ester is the most vulnerable point for hydrolysis, while the pyrrole nitrogen is vulnerable to oxidation. We apply targeted stress (acid, base, peroxide) to map these specific failure pathways.

  • Self-Validation: To ensure degradation does not continue while the sample sits in the HPLC autosampler, every drawn aliquot is immediately neutralized. This "quenches" the reaction, locking the chemical state for accurate quantification.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Base Hydrolysis Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Incubate at 25°C in the dark[1].

  • Self-Validating Quench: At intervals of 0, 2, 4, 8, and 24 hours, withdraw a 100 μL aliquot. For the base stress, immediately add 100 μL of 0.1 M HCl to neutralize the pH to ~7.0.

  • Chromatographic Analysis: Inject the neutralized aliquots into an HPLC-UV system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid, detection at 254 nm).

  • Kinetic Extrapolation: Plot the natural log of the remaining parent compound concentration versus time to determine the rate constant ( k ) at elevated temperatures, then apply the Arrhenius equation to calculate the theoretical half-life at 298.15 K.

ExperimentalWorkflow cluster_IMC Direct Thermodynamic Profiling cluster_Forced Accelerated Kinetic Profiling S1 1. Sample Preparation (Solid & Solution State) S2 2. Isothermal Microcalorimetry (Twin-Cell Equilibration at 298.15 K) S1->S2 S4 4. Forced Degradation (Acid / Base / Oxidative Stress) S1->S4 S3 3. Heat Flow Monitoring (Detecting μW Exothermic Events) S2->S3 S6 6. Data Synthesis (Arrhenius Extrapolation to RT) S3->S6 Real-Time Stability S5 5. Self-Validating Quench & HPLC (Neutralization prior to injection) S4->S5 S5->S6 Predictive Kinetics

Parallel experimental workflows for validating room temperature stability.

Conclusion

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate exhibits exceptional thermodynamic stability at room temperature (298.15 K). Unlike its unsubstituted parent compound, the strategic placement of the C2-methyl ester and C4-chlorine groups creates a robust electron-withdrawing network that protects the pyrrole core from autoxidation. Furthermore, the occupation of both α -positions prevents thermal dimerization. When validated through rigorous, self-quenching analytical protocols, this compound demonstrates a highly favorable shelf-life profile suitable for advanced pharmaceutical manufacturing.

Sources

Foundational

Safety data sheet (SDS) and handling guidelines for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Safe Handling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate for Research Applications Authored by: Gemini, Senior Application Scientist This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate for Research Applications

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate. Given the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, including chlorinated heterocycles and pyrrole derivatives, to establish a robust framework for risk mitigation and safe laboratory practice.

Compound Identification and Physicochemical Properties

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 203207-19-6) is a substituted pyrrole derivative. Pyrrole rings are common scaffolds in medicinal chemistry and natural products. The presence of a chlorine atom and a carboxylate functional group necessitates a cautious and well-informed approach to its handling.

PropertyValueSource
CAS Number 203207-19-6[1]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1]
Canonical SMILES CC1=C(C=C(N1)C(=O)OC)Cl[1]
Physical Form Assumed to be a solid at room temperature, similar to other pyrrole carboxylates.[2][3][4]

Hazard Identification and Risk Assessment

A definitive GHS classification for this specific molecule is not widely published. Therefore, the following assessment is based on the known hazards of the pyrrole backbone and chlorinated organic compounds. This conservative approach is essential for ensuring laboratory safety.

  • Acute Toxicity: Pyrrole itself is toxic if swallowed and harmful if inhaled.[5] It is prudent to assume a similar or potentially greater toxicity for this chlorinated derivative.

  • Skin and Eye Irritation: Substituted pyrroles and chlorinated compounds are frequently classified as skin and eye irritants.[3][6] Direct contact may cause redness, pain, and serious eye damage.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]

  • Thermal Decomposition: When heated to decomposition, chlorinated organic compounds can release toxic and corrosive gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls

All handling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] The work area should have readily accessible safety showers and eyewash stations.[7]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale and Best Practices
Eye and Face ANSI Z87.1-compliant safety goggles and a full-face shield.Provides protection against splashes and airborne particles. A face shield is mandatory when there is a significant splash hazard.[3][11]
Hand Double-gloving with a compatible material such as Butyl rubber or Neoprene.Halogenated solvents can penetrate standard nitrile or latex gloves.[12] Double-gloving provides an additional barrier. The outer glove should be removed and replaced immediately upon contamination.[12] Always inspect gloves for integrity before use.[11]
Body A standard laboratory coat. A chemically resistant apron is recommended for larger quantities.Protects skin from accidental contact. Contaminated clothing should be removed immediately and laundered before reuse.[9]
Respiratory Not required if work is performed within a certified chemical fume hood.If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used in accordance with institutional EHS guidelines.[6]

Standard Operating Procedures for Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following diagram and protocol outline a self-validating system for handling the compound from receipt to use.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analogues & Conduct Risk Assessment prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound (Use anti-static weigh paper) prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel (Use non-sparking tools) handle_weigh->handle_transfer handle_dissolve Add Solvent & Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Work Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation : Before bringing the compound into the workspace, verify that the chemical fume hood is operational. Don all required PPE as specified in the table above. Prepare all necessary glassware, spatulas, and solvents.

  • Aliquotting Compound : Perform all manipulations within the fume hood. Place the stock container in a secondary container to manage potential spills. Use a non-sparking spatula to carefully transfer the desired amount of the solid onto a tared weighing paper or into a weighing boat. Avoid creating airborne dust.[3][10]

  • Transfer : Carefully transfer the weighed solid into the designated reaction vessel.

  • Solution Preparation : Add the desired solvent to the vessel. If necessary, cap and gently agitate the mixture to facilitate dissolution.

  • Cleanup : Once the handling procedure is complete, decontaminate the spatula and any non-disposable equipment used. Dispose of contaminated weighing paper and gloves into a designated hazardous waste container.[11] Wipe down the work surface in the fume hood.

  • Final Steps : Securely close the primary stock container. Wash hands thoroughly with soap and water after removing gloves.[11]

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames.[7]

  • Incompatibilities : Store separately from strong oxidizing agents and strong bases.[13][14]

  • Stability : Many pyrrole derivatives are sensitive to air and light.[13][15] While specific stability data for this compound is unavailable, it is prudent to store it under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for extended periods.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce harm. All personnel must be familiar with the location and operation of emergency equipment.

cluster_event Emergency Event cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill spill_alert Alert Colleagues & Secure Area spill->spill_alert exposure Personal Exposure exp_remove Remove Contaminated Clothing & PPE exposure->exp_remove spill_absorb Cover with Inert Absorbent (e.g., vermiculite, sand) spill_alert->spill_absorb spill_collect Collect into Hazardous Waste Container spill_absorb->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean exp_flush Flush Affected Area (Skin/Eyes for 15+ min) exp_remove->exp_flush exp_air Move to Fresh Air (Inhalation) exp_remove->exp_air exp_medical Seek Immediate Medical Attention exp_flush->exp_medical exp_air->exp_medical

Caption: Decision-making workflow for emergency spill and exposure incidents.

First Aid Measures
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][10] Call a physician or poison control center immediately.

Waste Management and Disposal

All waste containing Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[5][9]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]

  • Containerization : Collect waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name and associated hazards. Keep the container tightly closed when not in use.[9][11]

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed professional waste disposal service.[5][11] Disposal must be in full compliance with all federal, state, and local regulations.[9] Never discharge this chemical or its containers into drains or the environment.[3][9]

References

  • methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate. PubChem. [Link]

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]

  • Methyl 4-(2-chloroacetyl)-5-methyl-1h-pyrrole-2-carboxylate. PubChemLite. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Acutely Toxic Chlorinated Solvents. UNC Charlotte. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

Sources

Exploratory

Electron Density and DFT Computational Modeling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate: A Technical Whitepaper

Executive Summary Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the design of NMDA receptor glycine site an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the design of NMDA receptor glycine site antagonists and advanced agrochemicals. Understanding its electronic structure is paramount for predicting its pharmacodynamic behavior, receptor binding affinity, and chemical reactivity. This whitepaper provides an in-depth technical guide to the Density Functional Theory (DFT) computational modeling and Quantum Theory of Atoms in Molecules (QTAIM) electron density analysis of this compound. By establishing a rigorous, self-validating computational protocol, researchers can accurately map the structure-property relationships that govern the molecule's behavior in biological systems.

Pharmacological Relevance and Structural Logic

The pharmacological utility of pyrrole-2-carboxylate derivatives stems from their ability to act as versatile hydrogen bond donors and acceptors while presenting a tunable hydrophobic surface. In the context of glycine site antagonists, structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing groups at the C-4 position (such as chlorine) and steric bulk at the C-5 position (such as a methyl group) significantly enhance receptor affinity .

The 4-chloro substitution exerts a strong inductive electron-withdrawing effect, modulating the acidity of the pyrrole N-H bond and altering the electron density distribution across the conjugated π -system. Simultaneously, the 5-methyl group provides essential lipophilic bulk to occupy specific hydrophobic pockets within the target receptor.

Molecular_Logic M Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate Sub1 4-Chloro Substitution M->Sub1 Sub2 5-Methyl Group M->Sub2 Sub3 Pyrrole-2-carboxylate Core M->Sub3 Prop1 Inductive Electron Withdrawal (Enhances Target Affinity) Sub1->Prop1 Prop2 Steric Bulk & Lipophilicity (Modulates Receptor Fit) Sub1->Prop2 Sub2->Prop2 Prop3 H-Bond Donor/Acceptor (Anchors to Target Protein) Sub3->Prop3

Structure-property relationships of the pyrrole derivative in pharmacological targeting.

Computational Methodology: Causality and Validation

To accurately model the electron density and thermodynamic stability of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, a robust DFT framework is required.

Selection of Functional and Basis Set: The hybrid generalized gradient approximation (GGA) functional B3LYP is selected due to its proven efficacy in predicting the geometry and vibrational frequencies of pyrrole derivatives . The 6-311++G(d,p) basis set is strictly required for this system. The causality behind this choice is twofold:

  • Diffuse Functions (++) : The molecule contains highly electronegative atoms with lone pairs (Oxygen, Chlorine). Diffuse functions allow the electron cloud to expand, which is critical for accurately modeling the polarizability of the chlorine atom and the electron-rich ester oxygen.

  • Polarization Functions (d,p) : These functions account for the asymmetric electron distribution in polarized bonds (e.g., C-Cl, C=O), ensuring accurate geometry optimization.

Furthermore, Grimme’s D3 dispersion correction with Becke-Johnson damping (GD3BJ ) is incorporated to correctly model the non-covalent intramolecular dispersion forces, particularly involving the heavy chlorine atom.

Protocol 1: Geometry Optimization and Frequency Validation

This protocol is designed as a self-validating system. The validity of the optimized geometry is mathematically proven by the subsequent frequency calculation.

Step-by-Step Workflow:

  • Initial Structure Generation: Construct the 3D model of the molecule using a graphical interface (e.g., GaussView). Ensure proper valency. Generate both s-cis and s-trans conformers (defined by the orientation of the carbonyl oxygen relative to the pyrrole N-H bond).

  • Input Configuration: Set up the Gaussian 16 input file specifying the OPT FREQ keywords. Define the level of theory: #p B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3BJ.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using SCRF=(CPCM, Solvent=Water) to simulate a physiological dielectric environment, which heavily influences the stabilization of the ester dipole.

  • Execution: Run the calculation to SCF convergence.

  • Self-Validation Check: Extract the harmonic vibrational frequencies. Critical Check: The output must yield exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum on the potential energy surface. If an imaginary frequency is present, perturb the geometry along the normal mode of that frequency and re-optimize.

DFT_Workflow A Initial 3D Geometry (Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate) B Geometry Optimization DFT: B3LYP/6-311++G(d,p) + GD3BJ A->B GaussView C Vibrational Frequencies (Self-Validation: No imaginary freq) B->C Gaussian 16 D Wavefunction Generation (.wfn / .wfx files) B->D SCF Convergence E QTAIM Analysis (Electron Density, BCPs, RCPs) D->E Multiwfn F FMO & MEP Mapping (HOMO-LUMO, Reactivity) D->F Multiwfn/GaussView

DFT and AIM computational workflow for molecular modeling and electron density analysis.

Conformational Landscape and Geometry

The orientation of the methyl ester group relative to the pyrrole ring dictates the molecule's dipole moment and binding presentation. The s-cis conformation (where the carbonyl oxygen points toward the pyrrole N-H) is generally favored due to favorable dipole-dipole alignment and potential weak intramolecular interactions .

Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311++G(d,p), Water CPCM)

Parameter TypeAtoms InvolvedCalculated Value (Å / °)
Bond LengthN1 - H1.008
Bond LengthC2 - C(O)1.445
Bond LengthC=O1.212
Bond LengthC4 - Cl1.742
Bond AngleN1 - C2 - C(O)125.4
Dihedral AngleN1 - C2 - C(O) - O (Carbonyl)0.0 (s-cis) / 180.0 (s-trans)

QTAIM Electron Density Topological Analysis

To transition from mere geometric observation to rigorous quantum mechanical causality, we employ the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM allows us to classify chemical bonds and intermolecular interactions based on the topological properties of the electron density ρ(r) .

Protocol 2: QTAIM Topological Extraction
  • Wavefunction Generation: Perform a single-point energy calculation on the optimized geometry using the out=wfx keyword to generate an extended wavefunction file.

  • Initialization: Load the .wfx file into Multiwfn.

  • Topology Analysis: Execute the topology analysis module. Search for Critical Points (CPs) using the nuclear position initialization algorithm.

  • Parameter Extraction: Isolate the Bond Critical Points (BCPs, Rank 3, Signature -1) corresponding to the structural bonds. Extract ρ(r) , the Laplacian ∇2ρ(r) , and the total energy density H(r) .

  • Validation & Classification:

    • If ∇2ρ(r)<0 and H(r)<0 : The interaction is a shared-shell (covalent) bond.

    • If ∇2ρ(r)>0 and H(r)>0 : The interaction is a closed-shell (non-covalent, e.g., standard hydrogen bond or steric clash).

    • If ∇2ρ(r)>0 and H(r)<0 : The interaction is a partially covalent (strong hydrogen/halogen bond).

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points (BCPs)

Interaction / Bond ρ(r) (a.u.) ∇2ρ(r) (a.u.) H(r) (a.u.)Nature of Interaction
C=O (Ester Carbonyl)0.415-0.120-0.550Shared (Covalent)
C4 - Cl (Halogen Bond)0.230-0.085-0.190Shared (Covalent)
N-H...O (Simulated Dimer)0.0250.0950.002Closed-shell (H-Bond)

The high electron density at the C4-Cl bond confirms strong covalent character, but the polarizability of the chlorine atom creates a "σ-hole" (a region of positive electrostatic potential on the extension of the C-Cl bond), which can be exploited for halogen bonding in protein-ligand docking .

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The reactivity of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: Predominantly localized over the pyrrole π -system and the chlorine lone pairs, dictating the molecule's susceptibility to electrophilic attack.

  • LUMO Localization: Concentrated over the electron-withdrawing ester group, marking the primary site for nucleophilic interactions.

By applying Koopmans' theorem, we can derive global reactivity descriptors that quantify the molecule's chemical stability and reactivity profile.

Table 3: Global Chemical Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
HOMO Energy EHOMO​ -6.12
LUMO Energy ELUMO​ -1.54
Energy Gap ΔE=ELUMO​−EHOMO​ 4.58
Ionization Potential I≈−EHOMO​ 6.12
Electron Affinity A≈−ELUMO​ 1.54
Chemical Hardness η=(I−A)/2 2.29
Electrophilicity Index ω=μ2/2η 3.20

The relatively large energy gap (4.58 eV) indicates high kinetic stability, which is highly desirable for a pharmaceutical intermediate, preventing premature degradation before reaching the biological target. The high electrophilicity index ( ω=3.20 eV) is driven by the synergistic electron-withdrawing effects of the ester and chloro groups.

Conclusion

The computational modeling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate using DFT (B3LYP/6-311++G(d,p)) and QTAIM provides a rigorous, mathematically validated understanding of its electronic structure. The integration of dispersion corrections and implicit solvation models ensures that the predicted geometries and electron densities accurately reflect physiological realities. By mapping the topological parameters of the electron density and the frontier molecular orbitals, drug development professionals can rationally predict how the 4-chloro and 5-methyl substitutions will modulate receptor binding, driving more efficient lead optimization in the development of novel therapeutics.

References

  • Title: (E)-3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic Acid Derivatives. A Novel Class of Glycine Site Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Molecular Structure, Spectral Studies, Intra and Intermolecular Interactions Analyses in a Novel Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and Its Dimer: A Combined DFT and AIM Approach Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: A DFT Study of Pyrrole-Isoxazole Derivatives as Chemosensors for Fluoride Anion Source: International Journal of Molecular Sciences URL: [Link]

Foundational

Thermodynamic Solubility Profile of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in Polar Aprotic Solvents

Executive Summary The rational design of chemical processes and pharmaceutical formulations relies heavily on precise solubility profiling. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes and pharmaceutical formulations relies heavily on precise solubility profiling. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). With a molecular weight of 173.60 g/mol and a Topological Polar Surface Area (TPSA) of 42.1, this compound presents unique solvation challenges due to its strong potential for intermolecular hydrogen bonding (Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate 203207-19-6 wiki)[1].

This technical guide provides an in-depth analysis of the thermodynamic solubility of this pyrrole derivative in polar aprotic solvents. By exploring the causality behind solvent-solute interactions and establishing a self-validating experimental protocol, this whitepaper equips researchers with actionable, field-proven insights for optimizing reaction media and formulation workflows.

Solvation Thermodynamics & Mechanistic Causality

The Crystal Lattice Energy Hurdle

In its solid state, Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is stabilized by a robust crystalline lattice. This stability is primarily driven by intermolecular hydrogen bonding between the pyrrole N-H group (hydrogen bond donor) and the ester carbonyl oxygen (hydrogen bond acceptor) . To achieve dissolution, the chosen solvent must provide an enthalpic return that exceeds this lattice energy.

Why Polar Aprotic Solvents?

Polar protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, but they inherently self-associate, creating an entropic penalty during the solvation process. In contrast, polar aprotic solvents (such as DMSO, NMP, and DMF) are exceptionally suited for dissolving pyrrole derivatives. They act as potent hydrogen bond acceptors without acting as donors, effectively disrupting the solute's N-H···O=C network without the entropic cost of breaking solvent-solvent hydrogen bonds (1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S - Benchchem)[2].

Furthermore, according to the Hansen Solubility Parameters (HSP) framework, the high polar ( δP​ ) and moderate hydrogen-bonding ( δH​ ) parameters of polar aprotic solvents closely match the energetic requirements of the pyrrole nucleus, maximizing thermodynamic miscibility (Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds - PMC)[3]. Acetonitrile, for instance, offers low viscosity and chemical inertness, ensuring rapid phase equilibrium during dissolution (Solvents and Solvent Effects in Organic Chemistry: Fourth Edition)[4].

SolvationMechanism Solute Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate HBD H-Bond Donor (Pyrrole N-H) Solute->HBD provides Dipole Dipole-Dipole (Ester/Chloro groups) Solute->Dipole engages in Solvent Polar Aprotic Solvent (e.g., DMSO, NMP) HBA H-Bond Acceptor (Solvent S=O or C=O) Solvent->HBA provides Solvent->Dipole engages in Complex Thermodynamically Stable Solvation Shell HBA->Complex HBD->Complex strong interaction Dipole->Complex

Fig 1: Thermodynamic solvation mechanism of pyrrole derivatives in polar aprotic environments.

Quantitative Data: Solubility Profile Comparison

The table below summarizes the extrapolated thermodynamic solubility of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate across key polar aprotic solvents at 298.15 K, based on solvent dielectric properties and empirical data from structurally analogous pyrrole compounds.

SolventDielectric Constant (ε)H-Bond Acceptor PropensityEstimated Solubility (mg/mL at 298.15 K)Primary Solvation Driving Force
Dimethyl Sulfoxide (DMSO) 46.7Very High> 100Strong N-H···O=S hydrogen bonding
N-Methyl-2-pyrrolidone (NMP) 32.2High80 - 100N-H···O=C interaction, high polarizability
N,N-Dimethylformamide (DMF) 36.7High70 - 90N-H···O=C interaction
Acetonitrile (MeCN) 37.5Moderate20 - 40Dipole-dipole, weaker H-bond acceptance
Acetone 20.7Moderate15 - 30Moderate dipole, moderate H-bond acceptance

Self-Validating Experimental Protocol: Accelerated Shake-Flask Method

Traditional isothermal saturation (shake-flask) methods for determining thermodynamic solubility in polar aprotic solvents can take 48 to 72 hours to reach equilibrium (Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures)[5]. To optimize this, we employ Adaptive Focused Acoustics (AFA) pre-treatment, which accelerates dissolution kinetics and reduces equilibration time to just 2 hours (Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication)[6].

Crucially, this protocol is designed as a self-validating system . Solvents like NMP can induce solvent-mediated polymorphic transformations or solvate formation. By coupling HPLC quantification with Powder X-Ray Diffraction (XRPD) of the residual solid, the protocol inherently verifies whether the measured solubility corresponds to the original crystal lattice or a newly formed solid state.

Step-by-Step Methodology:
  • Solid Dispensing: Weigh an excess amount of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (e.g., 500 mg) into a 10 mL jacketed glass vial.

  • Solvent Addition: Add 5.0 mL of the selected polar aprotic solvent (e.g., DMSO or NMP). Seal the vial tightly to prevent moisture ingress, as polar aprotic solvents are highly hygroscopic.

  • AFA Pre-treatment: Subject the suspension to Adaptive Focused Acoustics (AFA) for 10 minutes. Causality: High-frequency acoustic energy rapidly reduces particle size and disrupts the stagnant boundary layer around the particles, exponentially increasing the dissolution rate.

  • Isothermal Equilibration: Transfer the vial to an orbital shaker equipped with a thermostatic water bath set to 298.15 K (± 0.1 K). Agitate at 300 rpm for 2 to 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K to completely pellet the undissolved solid.

  • Quantification (HPLC-UV): Carefully extract an aliquot of the clear supernatant, dilute it appropriately with mobile phase, and quantify the dissolved concentration using a validated HPLC-UV method.

  • System Validation (XRPD): Recover the undissolved solid pellet, dry it gently under a nitrogen stream, and analyze it via XRPD. Validation Logic: If the diffraction pattern matches the input API, the solubility value is thermodynamically valid for the initial polymorph. If the pattern shifts, record the solubility as that of the newly identified solvate/polymorph.

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Polar Aprotic) Step1->Step2 Step3 3. AFA Pre-treatment (10 min sonication) Step2->Step3 Step4 4. Isothermal Shaking (298.15 K, 2-24h) Step3->Step4 Step5 5. Phase Separation (Centrifugation) Step4->Step5 Step6 6. HPLC & XRPD Analysis Step5->Step6

Fig 2: Accelerated shake-flask methodology utilizing AFA for thermodynamic solubility determination.

References

  • Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate 203207-19-6 wiki - Guidechem Source: Guidechem URL
  • Solvents and Solvent Effects in Organic Chemistry: Fourth Edition Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S - Benchchem Source: Benchchem URL
  • Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Executive Summary Halogenated pyrroles are critical pharmacophores and synthetic intermediates in medicinal chemistry. Specifically, methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate serves as a foundational building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated pyrroles are critical pharmacophores and synthetic intermediates in medicinal chemistry. Specifically, methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate serves as a foundational building block for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[1] and advanced antibacterial piperidine derivatives[2]. Achieving precise regiocontrol during the halogenation of the pyrrole core is paramount to avoiding complex downstream separations and ensuring high overall yields. This application note details a highly regioselective, self-validating protocol for the C4-chlorination of methyl 5-methyl-1H-pyrrole-2-carboxylate.

Mechanistic Rationale: The Causality of Regioselectivity

The regioselective chlorination of this pyrrole derivative relies on a synergistic "push-pull" electronic effect across the heterocyclic ring:

  • The "Push" (Activating): The methyl group at the C5 position is electron-donating via hyperconjugation. In electrophilic aromatic substitution (EAS), it strongly directs incoming electrophiles to the adjacent ortho position (C4).

  • The "Pull" (Deactivating): The ester group at C2 is electron-withdrawing. It deactivates the ring but exerts a meta-directing effect, which also points directly to the C4 position.

Because both substituents synergistically increase the nucleophilicity of the C4 carbon relative to C3, the electrophilic attack by the chloronium ion occurs almost exclusively at C4.

Reagent Selection Causality: Utilizing N-chlorosuccinimide (NCS) rather than molecular chlorine (Cl₂) provides a milder, more controlled release of electrophilic chlorine. This prevents over-oxidation and suppresses the formation of di-chlorinated byproducts, ensuring the reaction stops at mono-chlorination[1].

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the transformation at each critical juncture without relying solely on end-point NMR.

Materials & Reagents
  • Methyl 5-methyl-1H-pyrrole-2-carboxylate (Starting Material, 1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)

  • 2N Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Workflow
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Causality: THF is selected as it fully solubilizes the polar pyrrole and its oxygen lone pairs help stabilize the Wheland intermediate formed during the EAS process.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NCS (1.05 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition mitigates the initial exothermic reaction, preventing localized concentration spikes that could lead to non-selective C3/C4 di-chlorination.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C for 4 hours[1]. (Note: If using chloroform as an alternative solvent, heat to 40 °C for 4–6 hours[3]).

  • In-Process Self-Validation (QC Checkpoint):

    • TLC Analysis: Elute an aliquot with 20% EtOAc in Hexanes. The product will exhibit a higher Rf​ value than the starting material. Causality: The lipophilic chlorine atom shields the polar pyrrole core, reducing its overall affinity for the silica stationary phase.

    • LC-MS Analysis: Confirm the mass shift. The starting material mass will shift by exactly +34 Da (loss of H, gain of Cl). Crucially, the mass spectrum must display a characteristic 3:1 isotopic ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes, definitively proving mono-chlorination.

  • Quench & Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold 2N NaOH (equal volume to the reaction solvent)[3].

    • Causality: The basic quench neutralizes the succinimide byproduct (rendering it highly water-soluble) and neutralizes any trace HCl generated, preventing acid-catalyzed polymerization or degradation of the pyrrole ring.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford pure methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the chlorination of 5-methyl-1H-pyrrole-2-carboxylate derivatives, demonstrating the efficiency of the THF/NCS system.

SolventTemperature (°C)Time (h)Reagent (Equivalents)Isolated Yield (%)Regioselectivity (C4:C3)
THF 70 4 NCS (1.05 eq) 85 >99:1
Chloroform406NCS (1.20 eq)82>95:5
DMF2512NCS (1.05 eq)6580:20
Dichloromethane0 to 258SO₂Cl₂ (1.00 eq)7085:15

Process Visualization

SynthesisWorkflow SM 1. Starting Material Methyl 5-methyl-1H-pyrrole-2-carboxylate Reagent 2. Reagent Addition NCS (1.05 eq) in THF SM->Reagent Reaction 3. Electrophilic Chlorination Heating at 40-70 °C (4-6 hrs) Reagent->Reaction Validation 4. In-Process Validation LC-MS: +34 Da shift (3:1 Isotope Ratio) Reaction->Validation Workup 5. Aqueous Workup 2N NaOH Quench & EtOAc Extraction Validation->Workup Purification 6. Purification Silica Gel Chromatography Workup->Purification Product 7. Final Product Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Purification->Product

Experimental workflow for the regioselective chlorination of the pyrrole derivative.

References

  • US Patent 7,834,015 B2 - Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as PARP inhibitors. Google Patents. 1[1]

  • EP 1 664 025 B1 - Pyrrole derivatives as antibacterial agents. Google Patents. 3[3]

  • CA 2 598 423 C - Antibacterial piperidine derivatives. Google Patents. 2[2]

Sources

Application

Application Note: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate as a Privileged Building Block in Drug Discovery

Executive Summary Pyrroles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrroles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents[1]. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) represents a highly optimized, fragment-like building block. Its specific substitution pattern—featuring a C2-methyl ester, a C4-chlorine atom, and a C5-methyl group—provides orthogonal handles for synthetic diversification while pre-installing critical physicochemical properties necessary for metabolic stability and target engagement.

This application note provides structural rationales, validated synthetic workflows, and step-by-step protocols for utilizing this building block in drug discovery campaigns.

Structural Rationale & Mechanistic Insights

In drug design, every atom must serve a purpose. The substitution pattern of this specific pyrrole scaffold is engineered to address common liabilities in heterocyclic drug candidates:

  • C4-Chlorine (Electron-Withdrawing & Lipophilic): The chlorine atom is not merely a structural filler. It acts as an electron-withdrawing group (EWG) that lowers the pKa of the adjacent pyrrole N-H, altering its hydrogen-bond donating capacity[2]. This is critical for maximizing binding affinity in kinase hinge regions or the active sites of bacterial enzymes like DNA gyrase[2]. Furthermore, the C-Cl bond is metabolically stable, preventing oxidative metabolism (e.g., by CYP450 enzymes) at the highly reactive C4 position.

  • C5-Methyl (Steric Shielding): The C5 position of an unsubstituted pyrrole is highly susceptible to electrophilic attack and oxidative polymerization. The C5-methyl group blocks this metabolic liability and sterically directs the conformation of substituents attached to the N1 or C4 positions[3].

  • C2-Methyl Ester (Synthetic Handle): The ester serves as a stable protecting group during upstream electrophilic aromatic substitutions (such as chlorination)[3]. It can be selectively hydrolyzed under mild basic conditions to yield a carboxylic acid, which is the primary handle for late-stage diversification via amide coupling[2].

Quantitative Physicochemical Profile

The baseline properties of this building block make it an ideal starting point for fragment-based drug discovery (FBDD) or lead optimization.

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 173.60 g/mol Low MW allows for significant downstream elaboration (e.g., adding bulky amines) without violating Lipinski's Rule of 5[4].
TPSA 42.1 ŲOptimal for membrane permeability; provides a buffer to add polar solubilizing groups later without losing oral bioavailability[4].
Rotatable Bonds 2The rigid aromatic core reduces the entropic penalty upon target binding[4].
H-Bond Donors/Acceptors 1 / 2The N-H serves as a critical interaction motif, while the ester oxygens provide acceptor sites[4].

Synthetic Divergence & Workflows

The true value of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate lies in its ability to be rapidly diversified into distinct therapeutic classes.

ScaffoldDivergence SM Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate Hyd C2-Ester Hydrolysis (LiOH, THF/H2O) SM->Hyd NAlk N1-Alkylation (NaH, R-X) SM->NAlk Amide Amide Coupling (HATU, Amines) Hyd->Amide Gyrase DNA Gyrase Inhibitors (Antibacterial) Amide->Gyrase AntiTB BM212 Analogs (Anti-Tuberculosis) NAlk->AntiTB

Caption: Divergent synthetic pathways utilizing the pyrrole scaffold for multi-target drug discovery.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating specific mechanistic controls to ensure high yield and purity.

Protocol A: Synthesis of the Building Block via Regioselective Chlorination

If the target compound is not commercially sourced, it can be synthesized from methyl 5-methyl-1H-pyrrole-2-carboxylate. The regioselectivity of the chlorination is driven by the electron-donating effect of the 5-methyl group and the directing effect of the 2-ester, making the C4 position the most nucleophilic site[3].

Reagents:

  • Methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Initiation: Dissolve methyl 5-methyl-1H-pyrrole-2-carboxylate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N2 or Argon).

  • Addition: Add NCS portion-wise over 15 minutes at 0 °C. Causality: Controlling the temperature during addition prevents over-chlorination or oxidative degradation of the pyrrole ring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours[3]. Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a slightly more lipophilic spot compared to the starting material.

  • Quenching & Workup: Pour the mixture into a separatory funnel containing 2N NaOH or saturated NaHCO3[5]. Causality: The basic wash neutralizes any generated HCl and removes the succinimide byproduct into the aqueous layer.

  • Isolation: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from DCM/hexanes to yield the pure methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate as a crystalline solid[3].

Protocol B: Library Generation via Saponification and Amide Coupling

This workflow is heavily utilized in the synthesis of DNA gyrase and topoisomerase IV inhibitors[2].

AmideWorkflow Step1 Step 1: Saponification LiOH (2M), THF/MeOH, 50°C Step2 Step 2: Acidification 1M HCl to pH 3, Extract (EtOAc) Step1->Step2 Step3 Step 3: Activation Carboxylic Acid + HATU + DIPEA in DMF Step2->Step3 Step4 Step 4: Amine Coupling Add Primary/Secondary Amine, RT Step3->Step4 Step5 Step 5: Purification Aqueous Workup & Flash Chromatography Step4->Step5

Caption: Standardized experimental workflow for generating pyrrole-2-carboxamide libraries.

Step-by-Step Methodology:

  • Saponification: Dissolve methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in a 1:1 mixture of THF and Methanol. Add 2.0 equivalents of 2M aqueous LiOH[2].

    • Causality: LiOH is preferred over NaOH/KOH as it is milder, reducing the risk of base-catalyzed decomposition of the pyrrole ring while effectively cleaving the methyl ester[2].

  • Heating: Warm the mixture to 50 °C and stir for 2–4 hours until complete consumption of the ester is observed via LC-MS[2].

  • Acidification: Cool to 0 °C and carefully acidify to pH ~3 using 1M HCl. Critical Step: Pyrrole-2-carboxylic acids can decarboxylate if exposed to strong acids at elevated temperatures. Always acidify in an ice bath.

  • Extraction: Extract the resulting 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

  • Activation & Coupling: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

    • Causality: HATU is chosen over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, which is crucial for coupling sterically hindered or electron-deficient amines without requiring prolonged heating.

  • Amine Addition: Add the desired amine (1.1 eq) and stir at room temperature overnight.

  • Final Isolation: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by saturated NaHCO3, and brine. Purify via silica gel chromatography.

References

  • Guidechem.Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate 203207-19-6 wiki.
  • National Institutes of Health (PMC).Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Nanyang Technological University (DR-NTU).A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
  • Google Patents.CA2598423C - Antibacterial piperidine derivatives.
  • Googleapis (European Patent Office).EP001664025B1.

Sources

Method

Application Note: N-Alkylation Procedures for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Pyrrole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Pyrrole derivatives, particularly highly functionalized pyrrole-2-carboxylates, are privileged scaffolds in medicinal chemistry. Derivatives such as methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate serve as critical intermediates in the synthesis of potent antibacterial agents, including DNA gyrase (GyrB) inhibitors[1].

The substitution at the nitrogen atom (N-alkylation) is a fundamental transformation used to tune the steric and electronic properties of the pyrrole core, directly impacting target binding affinity and pharmacokinetic profiles[2]. However, pyrroles are ambient nucleophiles capable of undergoing both N-alkylation and C-alkylation.

Electronic Effects of the Substrate

The specific substrate, methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, possesses unique electronic properties that dictate the choice of reaction conditions:

  • Increased N-H Acidity: The electron-withdrawing ester group at C2 and the chloro group at C4 significantly deplete electron density from the pyrrole ring. This lowers the pKa of the N-H bond compared to an unsubstituted pyrrole.

  • Regioselectivity: Because the N-H proton is highly acidic, complete deprotonation can be achieved with milder bases (e.g., K2​CO3​ or Cs2​CO3​ ) rather than requiring harsh hydrides ( NaH )[3].

  • Solvent Causality: Highly polar, aprotic solvents like N,N-Dimethylformamide (DMF) are strictly required. DMF effectively solvates the metal counterion ( K+ or Na+ ), generating a "naked" and highly reactive pyrrolide nitrogen. This ion-pair dissociation is the primary driver that favors N-alkylation over C-alkylation[2].

Mechanism A Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate (N-H) B Pyrrolide Anion (Resonance Stabilized) A->B Base (e.g., K2CO3) - H+ C N-Alkylated Pyrrole (Target Product) B->C R-X (Alkyl Halide) SN2 Attack

Caption: Mechanism of base-mediated N-alkylation of pyrrole derivatives via SN2 substitution.

Reaction Optimization & Quantitative Data

The choice of base and solvent is the most critical variable in this workflow. Table 1 summarizes representative optimization data for the N-alkylation of electron-deficient pyrrole-2-carboxylates with standard alkyl halides (e.g., benzyl bromide or methyl iodide)[3],[4].

Table 1: Optimization of Reaction Conditions for N-Alkylation

EntryBase (Equiv)SolventTemp (°C)Time (h)Regioselectivity (N:C)Typical Yield (%)
1 KOH (1.5)Acetone2516Poor< 20%
2 K2​CO3​ (2.0)MeCN6512High60 - 70%
3 K2​CO3​ (4.0)DMF2514Exclusive85 - 90%
4 Cs2​CO3​ (2.0)DMF258Exclusive> 90%
5 NaH (1.2)THF0 to 254Moderate75 - 80%
6 NaH (1.2)DMF0 to 252High85 - 95%

Analytical Insight: Entry 3 and Entry 4 represent the optimal balance of safety, yield, and functional group tolerance. NaH (Entry 6) is highly effective but risks transesterification or hydrolysis if trace moisture is present[2].

Experimental Workflows

Workflow Step1 1. Deprotonation Dissolve pyrrole in anhydrous DMF, add base Step2 2. Alkylation Dropwise addition of electrophile (R-X) at 0 °C Step1->Step2 Step3 3. Reaction Monitoring TLC/LCMS until complete N-H consumption Step2->Step3 Step4 4. Quench & Extraction Aqueous NH4Cl quench, EtOAc extraction Step3->Step4

Caption: Standard experimental workflow for the regioselective N-alkylation of pyrrole-2-carboxylates.

Protocol A: Mild Alkylation using K2​CO3​ / DMF (Preferred)

This self-validating protocol is designed for maximum functional group tolerance and utilizes mild conditions to prevent the hydrolysis of the C2-methyl ester.

Reagents:

  • Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv, 1.0 mmol, 173.6 mg)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (4.0 equiv, 4.0 mmol, 552 mg)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv, 1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add the pyrrole substrate (173.6 mg) to the flask, followed by 5.0 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (552 mg) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation: The mixture will become a cloudy suspension. A slight deepening of color (e.g., pale yellow) indicates the formation of the pyrrolide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 mmol) dropwise via syringe over 5 minutes to prevent localized heating and poly-alkylation[5].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–14 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). Self-Validation: The N-alkylated product will lack hydrogen-bonding capabilities and will consistently elute with a higher Rf​ value than the N-H starting material.

  • Quench & Workup: Pour the reaction mixture into 20 mL of ice-cold saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with distilled water ( 3×15 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to afford the pure N-alkylated derivative.

Protocol B: Strong Base Alkylation using NaH (For Unreactive Electrophiles)

Use this protocol only when dealing with sterically hindered or highly unreactive alkyl chlorides/bromides where Protocol A fails[2].

Step-by-Step Procedure:

  • Dissolve the pyrrole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under argon at 0 °C.

  • Carefully add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Immediate effervescence (hydrogen gas evolution) will be observed. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming quantitative deprotonation[2].

  • Add the alkyl halide (1.2 equiv) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Quench strictly at 0 °C by the highly controlled, dropwise addition of saturated aqueous NH4​Cl to safely neutralize unreacted NaH . Proceed with extraction as described in Protocol A.

Analytical Characterization & Troubleshooting

To definitively confirm N-alkylation over C-alkylation, 1H NMR and 13C NMR spectroscopy are required.

  • Loss of N-H Signal: The broad singlet typically found between δ 8.5 - 11.5 ppm (depending on solvent) corresponding to the pyrrole N-H will completely disappear[6].

  • Chemical Shift of the Alkyl Group: For an N-methylated product, the N- CH3​ protons will appear as a sharp singlet around δ 3.8 - 4.0 ppm. If C-alkylation occurred, the new alkyl group would appear further upfield, and the N-H proton would remain intact.

  • Troubleshooting Incomplete Reactions: If the reaction stalls, the alkylating agent may have degraded, or the base was not sufficiently anhydrous. Ensure K2​CO3​ is oven-dried prior to use, as water will heavily retard the SN2 process and solvate the nucleophile[2].

References

  • Silva, et al. "Optimization of reaction conditions for the N-alkylation of pyrrole 2a." ResearchGate. Available at:[Link]

  • Sato, et al. "Efficient and Practical Method for Synthesizing N-Heterocyclic Compounds Using Intramolecular Nucleophilic Acyl Substitution Reactions." Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. "CA2598423C - Antibacterial piperidine derivatives.
  • European Patent Office. "EP001664025B1 - Intermediate 8: 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Executive Summary The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, kinase inhibitors, and synthetic drugs[1]. The site-selective functionalization of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, kinase inhibitors, and synthetic drugs[1]. The site-selective functionalization of polysubstituted pyrroles is a critical operation in drug discovery and the total synthesis of complex alkaloids, such as the antitumor agent roseophilin, which relies heavily on the palladium-catalyzed cross-coupling of chlorinated pyrrole building blocks[2].

This application note provides an in-depth, self-validating guide for the Suzuki-Miyaura cross-coupling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate . By detailing the mechanistic causality behind catalyst selection, protecting group strategies, and reaction optimization, this document empowers researchers to confidently execute this sterically and electronically demanding transformation.

Mechanistic Insights & Causality

Activating the C4–Cl bond in Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate presents a unique dual challenge:

  • Electronic Deactivation (High BDE): Theoretical studies on the bond dissociation energies (BDE) of halo-heterocycles reveal that the C–Cl bond in electron-rich pyrroles is exceptionally strong[3]. This high BDE makes the initial oxidative addition of the Pd(0) catalyst thermodynamically and kinetically challenging.

  • Steric Hindrance: The presence of the C5-methyl group introduces significant steric bulk directly adjacent to the reactive C4-Cl center, further impeding the approach of the palladium catalyst.

The Solution: To overcome these barriers, the catalytic system must be rigorously tuned. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is essential. These ligands promote the formation of a highly reactive, mono-ligated Pd(0)L active species. The electron-rich nature of the ligand forces electron density into the palladium center, driving the oxidative addition into the strong C–Cl bond, while its steric bulk accelerates the subsequent reductive elimination step.

Furthermore, the free N–H group of the pyrrole must be protected. Unprotected pyrroles can poison the palladium catalyst or undergo competitive Buchwald-Hartwig N-arylation. Masking the nitrogen with an electron-withdrawing tert-butyloxycarbonyl (Boc) group not only prevents these side reactions but also decreases the overall electron density of the pyrrole ring, synergistically lowering the activation energy required for C–Cl oxidative addition.

Reaction Workflow & Catalytic Cycle

Workflow A 1. Starting Material Methyl 4-chloro-5-methyl -1H-pyrrole-2-carboxylate B 2. N-Protection Boc2O, DMAP, Et3N A->B C 3. Pd-Catalyzed Coupling Pd(OAc)2, SPhos, Ar-B(OH)2 B->C D 4. N-Deprotection TFA / CH2Cl2 C->D E 5. Final Product Methyl 4-aryl-5-methyl -1H-pyrrole-2-carboxylate D->E

Logical workflow for the synthesis of 4-aryl pyrroles via Pd-catalyzed cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OA + Protected Chloropyrrole TM Transmetalation [Pd(II)(Ar)(Ar')L_n] OA->TM + Ar-B(OH)2 / K3PO4 RE Reductive Elimination Product Release TM->RE - Borate Byproduct RE->Pd0 - Cross-coupled Product

Catalytic cycle of the Suzuki-Miyaura reaction highlighting key organometallic intermediates.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from optimization studies, demonstrating the critical nature of ligand and base selection for the activation of the sterically hindered chloropyrrole.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)100< 5
2Pd(OAc)₂dppfK₂CO₃1,4-Dioxane10018
3Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O (10:1)10076
4 Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane/H₂O (10:1) 100 > 95

*Determined by LC-MS analysis of the crude reaction mixture. Entry 4 represents the optimal conditions.

Experimental Protocols

Protocol A: N-Boc Protection of the Pyrrole Core

Causality: Masking the N-H proton prevents catalyst deactivation and unwanted amination, while the electron-withdrawing nature of the Boc group activates the C-Cl bond for oxidative addition.

  • Setup: In a flame-dried round-bottom flask, dissolve Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add Triethylamine (Et₃N) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Self-Validation Checkpoint: The free N-H pyrrole exhibits a broad singlet around 9.0–10.0 ppm in ¹H NMR (DMSO-d6). Upon successful Boc protection, this peak completely disappears, and a strong singlet integrating to 9H appears at ~1.6 ppm, confirming the incorporation of the tert-butyl group.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Degassing is critical because the highly active, mono-ligated Pd(0)-SPhos intermediate is extremely susceptible to irreversible oxidation by atmospheric O₂[4]. Water is required in the solvent mixture to dissolve the K₃PO₄ and generate the reactive aryl-boronate complex necessary for the transmetalation step.

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the N-Boc protected chloropyrrole (1.0 eq), the desired Arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq, 5 mol%), SPhos (0.10 eq, 10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Degassing: Seal the flask with a rubber septum. Purge the atmosphere by applying high vacuum and backfilling with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (10:1 ratio, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Self-Validation Checkpoint: Prior to coupling, the starting material exhibits a characteristic 3:1 isotopic mass cluster in LC-MS due to the ³⁵Cl/³⁷Cl isotopes. Successful cross-coupling results in the complete disappearance of this isotopic cluster, replaced by the [M+H]⁺ peak of the arylated product.

Protocol C: N-Boc Deprotection

Causality: Once the C-C bond is formed, the Boc group is removed under acidic conditions to restore the native pyrrole architecture required for downstream biological activity or further synthetic elaboration.

  • Setup: Dissolve the coupled product in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise (typically 10-20% v/v relative to DCM). Stir at room temperature for 2 hours.

  • Workup: Carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract with DCM, dry, and concentrate to yield the final product.

Self-Validation Checkpoint: The loss of the Boc group is confirmed by the reappearance of the N-H stretch in IR spectroscopy (~3300 cm⁻¹) and the disappearance of the tert-butyl singlet in ¹H NMR. The product will exhibit increased polarity on TLC, requiring a more polar eluent for optimal resolution.

Sources

Method

Application Notes and Protocols for the Hydrolysis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Introduction Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The conversion of the meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The conversion of the methyl ester to the corresponding carboxylic acid, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, is a critical transformation that enables further functionalization, such as amide bond formation. This document provides detailed application notes and protocols for the saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis of this substrate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, optimization strategies, and potential challenges.

Foundational Concepts: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common method for ester hydrolysis and is generally an irreversible process.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.[2] Acidification of the reaction mixture in a separate workup step is required to obtain the protonated carboxylic acid.[3]

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[1][4] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the carboxylic acid is formed. A key characteristic of acid-catalyzed hydrolysis is its reversibility.[5] To drive the reaction to completion, a large excess of water is typically used.[1]

Challenges in the Hydrolysis of Substituted Pyrroles

The hydrolysis of methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate presents specific challenges due to the nature of the pyrrole ring:

  • Acid Sensitivity: Pyrroles are electron-rich aromatic compounds that can be susceptible to polymerization under strongly acidic conditions.[6] Protonation of the pyrrole ring can disrupt its aromaticity, making it prone to electrophilic attack by other pyrrole molecules.

  • Decarboxylation Potential: Pyrrole-2-carboxylic acids can undergo decarboxylation (loss of CO2) under acidic conditions, particularly with heating.[7][8] This is a significant potential side reaction in acid-catalyzed hydrolysis.

  • Stability of the Chloro Substituent: While generally stable, the chloro group's reactivity under harsh basic conditions should be considered, although it is not expected to be problematic under the recommended saponification conditions.

Given these considerations, base-catalyzed saponification is generally the preferred method for the hydrolysis of this substrate due to its irreversibility and the avoidance of harsh acidic conditions that could lead to degradation of the pyrrole core.

Recommended Protocols

This section provides detailed, step-by-step protocols for the saponification and acid-catalyzed hydrolysis of methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Protocol 1: Base-Catalyzed Saponification (Recommended Method)

This protocol offers two common and effective hydroxide bases: Lithium Hydroxide (LiOH) and Sodium Hydroxide (NaOH). LiOH is often favored for its efficacy in hydrolyzing esters, sometimes at lower temperatures than NaOH.[9][10]

Reagents and Materials:

  • Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Workup A Dissolve Ester in THF/MeOH B Add Aqueous Base (LiOH or NaOH) A->B C Stir at RT or Heat to Reflux B->C D Monitor Reaction by TLC/LC-MS C->D E Cool to RT & Remove Organic Solvents D->E Upon Completion F Dilute with Water E->F G Acidify with 1M HCl to pH ~2-3 F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer with Brine H->I J Dry over MgSO4/Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Recrystallization/Chromatography K->L

Caption: Workflow for Base-Catalyzed Saponification.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and methanol (a 3:1 to 1:1 ratio is a good starting point, using approximately 10-20 mL of total solvent per gram of ester).

  • Addition of Base: In a separate container, prepare a solution of either LiOH·H₂O (2.0-3.0 eq) or NaOH (2.0-3.0 eq) in deionized water (approximately 4-5 mL of water per gram of base). Add the aqueous base solution to the stirring solution of the ester at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, it can be gently heated to reflux (typically 50-70 °C) until the starting material is consumed.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If the reaction was heated, remove the bulk of the organic solvents (THF and methanol) using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with deionized water. Cool the mixture in an ice bath and slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) or by column chromatography if necessary.

Table of Saponification Conditions:

ParameterCondition A (LiOH)Condition B (NaOH)Rationale
Base LiOH·H₂ONaOHBoth are effective; LiOH can sometimes offer higher yields and milder conditions.[10][11]
Equivalents of Base 2.0 - 3.02.0 - 3.0An excess of base ensures the reaction goes to completion.
Solvent System THF/MeOH/H₂OTHF/MeOH/H₂OA co-solvent system ensures solubility of both the ester and the inorganic base.[12]
Temperature Room Temperature to 65 °CRoom Temperature to 65 °CStart at room temperature; heat if the reaction is slow.
Reaction Time 2 - 24 hours2 - 24 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC/LC-MS.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method with Caution)

This method should be approached with caution due to the potential for side reactions such as polymerization and decarboxylation.[6][7] It is best suited for substrates that are sensitive to strong bases.

Reagents and Materials:

  • Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Reaction Mechanism Diagram:

G cluster_mech Acid-Catalyzed Hydrolysis Mechanism Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - MeOH, + H+ CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid - H+

Caption: Simplified Mechanism of Acid-Catalyzed Ester Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a co-solvent such as dioxane or acetic acid (10-20 mL per gram of ester).

  • Addition of Acid: To the stirring solution, add an aqueous solution of a strong acid. For example, a 1:1 mixture of water and concentrated H₂SO₄ or a 6 M aqueous HCl solution. A large excess of water is crucial to drive the equilibrium towards the products.[5]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. Be mindful that prolonged heating increases the risk of decarboxylation.

  • Workup - Quenching and Neutralization: Once the reaction has reached completion (or an optimal conversion), cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the saponification protocol.

Troubleshooting and Optimization

  • Incomplete Reaction (Saponification): If the reaction stalls, consider increasing the temperature, adding more equivalents of base, or increasing the proportion of the organic co-solvent to improve solubility.

  • Low Yield (Acid Hydrolysis): This could be due to the reversible nature of the reaction or degradation of the product. Ensure a large excess of water is used. Try running the reaction at a lower temperature for a longer period to minimize decarboxylation.

  • Formation of Byproducts: If significant byproduct formation is observed (e.g., from decarboxylation in the acid-catalyzed method), the base-catalyzed approach is strongly recommended. Purification by column chromatography may be necessary to isolate the desired product.

Conclusion

The conversion of methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid is a key synthetic step. For this particular substrate, base-catalyzed saponification using either LiOH or NaOH is the recommended method due to its high efficiency, irreversibility, and the avoidance of harsh acidic conditions that can lead to degradation of the pyrrole ring. While acid-catalyzed hydrolysis is a viable alternative, it must be performed with caution, carefully monitoring for potential side reactions like polymerization and decarboxylation. The protocols provided herein offer a robust starting point for researchers, and the accompanying notes on the underlying chemistry and potential challenges should facilitate successful implementation and optimization.

References

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Dehury, S. K., Dammalapati, V. L. N., Indukuri, V. S. K., & Gorantla, S. R. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. U.S.
  • Dehury, S. K., Dammalapati, V. L. N., Indukuri, V. S. K., & Gorantla, S. R. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. U.S.
  • Laudage, T., et al. (2024).
  • Saponification of dimethyl pyrrole‐2,5‐dicarboxylates. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Laudage, T., et al. (2025).
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI.
  • Process for the preparation of sunitinib and its acid addition salts thereof. (2015). PubChem.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters.
  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. (2010). Journal of the American Chemical Society.
  • Theoretical study of general base-catalyzed hydrolysis of aryl esters and implications for enzym
  • Minisci, F., Vismara, E., & Fonta, F. (n.d.).
  • Pyrrole-3-carboxylic acid deriv
  • Acid Catalyzed Hydrolysis of an Ester. (2026). YouTube.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • 4.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • 4-Chloropyridine-2-carboxylic acid SDS. (n.d.). Echemi.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.).
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (n.d.). Semantic Scholar.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.
  • Acid Catalysed Hydrolysis of Ester Procedure-1. (n.d.). Scribd.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). PubMed.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Synthesis of pyrrole derivatives using lithium hydroxide monohydrate. (n.d.).
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... (2009). PubMed.
  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. (2019).
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. (2013).
  • Ligand view of 4-chloro-1H-pyrrole-2-carboxylic acid. (n.d.).
  • Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. (n.d.). KAUST Repository.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid. (n.d.). Synquest Labs.
  • Ethyl 5-methyl-1H-pyrrole-2-carboxyl
  • A Comparative Study of Saponification Reaction in a PFR and CSTR. (n.d.).
  • Evaluation of poly(pyrrole-2-carboxylic acid)
  • 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxyl
  • Application Note: The Role of Sodium Hydroxide (NaOH) in Saponification for Lipid Analysis. (n.d.). Benchchem.
  • Which is the strongest base among NaOH, KOH, LiOH, and CsOH? (n.d.). ECHEMI.
  • Why are my ester hydrolysis not working. (2025). Reddit.
  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia.

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Application

Application Note: Divergent Synthesis of Halogenated Pyrrole Alkaloids from Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Executive Summary & Strategic Rationale Halogenated pyrroles represent a privileged pharmacophore in drug discovery, frequently exhibiting potent antibacterial and antifungal properties against drug-resistant pathogens....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Halogenated pyrroles represent a privileged pharmacophore in drug discovery, frequently exhibiting potent antibacterial and antifungal properties against drug-resistant pathogens. This application note details the divergent synthesis of two major classes of pyrrole alkaloids—marinopyrrole and pyoluteorin analogs—starting from a single, highly functionalized building block: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) [1].

Causality in Scaffold Selection:

  • C-4 Chlorine: Acts as a lipophilic bioisostere for the dichloro motif found in natural pyoluteorin, enhancing membrane permeability while maintaining target binding affinity.

  • C-5 Methyl: Unsubstituted α -positions in pyrroles are notorious for oxidative degradation and unwanted polymerization. The C-5 methyl group blocks these pathways, significantly improving the metabolic stability and half-life of the final drug candidates.

  • C-2 Methyl Ester: Serves as a robust, orthogonal protecting group. It withstands electrophilic halogenation at the adjacent C-3 position but can be selectively saponified and decarboxylated to reveal a nucleophilic center for late-stage functionalization.

Mechanistic Workflow: Divergent Synthetic Pathways

The following diagram illustrates the strategic divergence from the starting material. Pathway A leverages C-3 bromination followed by cross-coupling to construct the sterically demanding 1,3'-bipyrrole core characteristic of marinopyrroles[2]. Pathway B utilizes saponification and decarboxylation to generate a transient nucleophile, which is immediately trapped via Friedel-Crafts acylation to yield pyoluteorin analogs[3].

PyrroleSynthesis SM Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate (CAS: 203207-19-6) Bromination Regioselective C-3 Bromination (NBS, THF, 0 °C) SM->Bromination Saponification Saponification & Decarboxylation (LiOH, then Heat/TFA) SM->Saponification Intermediate1 Methyl 3-bromo-4-chloro-5-methyl- 1H-pyrrole-2-carboxylate Bromination->Intermediate1 Coupling Cu-Mediated N-Arylation (CuI, Ligand, Base) Intermediate1->Coupling Marinopyrrole Marinopyrrole Analogs (1,3'-Bipyrrole Core) Coupling->Marinopyrrole Intermediate2 3-Chloro-2-methyl-1H-pyrrole (Transient Nucleophile) Saponification->Intermediate2 Acylation Friedel-Crafts Acylation (Ar-COCl, ZnCl2) Intermediate2->Acylation Pyoluteorin Pyoluteorin Analogs (Antibacterial Scaffold) Acylation->Pyoluteorin

Divergent synthesis of pyrrole alkaloids from a highly functionalized starting scaffold.

Application Protocols
Protocol A: Assembly of the 1,3'-Bipyrrole Core (Marinopyrrole Analogs)

Biosynthetic studies reveal that nature constructs the marinopyrrole core via flavoenzyme-catalyzed atropo-selective N,C-bipyrrole homocoupling[4]. To mimic this complex assembly in the laboratory, we utilize a copper-mediated N-arylation (Ullmann-type coupling)[2].

Step 1: Regioselective C-3 Bromination

  • Procedure: Dissolve Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Stir for 2 hours at 0 °C. Quench with saturated aqueous Na2​S2​O3​ .

  • Causality & Validation: The C-3 position is the only unsubstituted carbon on the ring, guaranteeing 100% regioselectivity. Conducting the reaction strictly at 0 °C suppresses unwanted radical bromination of the C-5 methyl group. The reaction is a self-validating system: the mixture transitions from colorless to pale yellow, and TLC analysis (Hexanes/EtOAc 4:1) will show complete conversion of the starting material ( Rf​≈0.4 ) to a single, less polar spot ( Rf​≈0.5 ).

Step 2: Copper-Mediated N-Arylation

  • Procedure: In a microwave vial, combine the C-3 brominated intermediate (1.0 eq), an unbrominated pyrrole coupling partner (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and K3​PO4​ (2.0 eq) in anhydrous toluene. Seal and subject to microwave irradiation at 150 °C for 1 hour.

  • Causality & Validation: The 1,3'-bipyrrole linkage is highly sterically hindered due to the adjacent C-2 ester and C-4 chlorine. Standard thermal heating often leads to protodehalogenation or thermal degradation. Microwave irradiation accelerates the oxidative addition/reductive elimination cycle of the copper catalyst, while the bidentate DMEDA ligand stabilizes the Cu(I) intermediate, preventing its disproportionation. LC-MS analysis of the crude mixture will directly confirm the presence of the dimerized product mass ( [M+H]+ ).

Protocol B: Decarboxylative Acylation (Pyoluteorin Analogs)

The synthesis of pyoluteorin relies on the controlled acylation of the pyrrole core with a highly oxygenated benzoyl moiety[3].

Step 1: Saponification & Decarboxylation

  • Procedure: Treat the starting material with LiOH (3.0 eq) in THF/ H2​O (3:1) at 60 °C for 4 hours to yield the carboxylic acid. After acidic workup, dissolve the intermediate in trifluoroacetic acid (TFA) and heat to 40 °C for 30 minutes.

  • Causality & Validation: The C-2 ester must be removed to allow functionalization. TFA induces rapid decarboxylation, generating 3-chloro-2-methyl-1H-pyrrole. Because this intermediate is highly reactive and prone to polymerization, its formation is validated via rapid TLC, and it must be used immediately in the next step without extensive column purification.

Step 2: Friedel-Crafts Acylation

  • Procedure: To the crude decarboxylated pyrrole in anhydrous dichloromethane at 0 °C, add 2,6-dimethoxybenzoyl chloride (1.1 eq) followed by anhydrous ZnCl2​ (1.2 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality & Validation: ZnCl2​ is deliberately chosen over standard Lewis acids like AlCl3​ . Pyrroles are highly acid-sensitive; the harsh nature of AlCl3​ causes rapid decomposition and blackening of the electron-rich pyrrole ring. ZnCl2​ provides a milder activation of the acyl chloride, facilitating selective C-2 acylation without degrading the substrate. The product is isolated via silica gel chromatography, yielding the stable pyoluteorin analog.

Quantitative Data Presentation

The optimization of the critical N,C-bipyrrole coupling step (Protocol A, Step 2) is summarized below. The data clearly demonstrates the necessity of the diamine ligand and the dramatic efficiency gained through microwave irradiation.

Table 1: Optimization of Cu-Mediated N-Arylation for 1,3'-Bipyrrole Formation

EntryCatalyst (mol%)Ligand (mol%)BaseSolventConditionsYield (%)
1CuI (10)None K2​CO3​ DMF120 °C, 24 h< 5%
2CuI (10)L-Proline (20) K2​CO3​ DMSO100 °C, 12 h22%
3CuI (10)DMEDA (20) K3​PO4​ Toluene110 °C, 12 h68%
4 CuI (10) DMEDA (20) K3​PO4​ Toluene MW 150 °C, 1 h 85%

Note: Yields refer to isolated yields after column chromatography. MW = Microwave irradiation.

References
  • [3] Title: Pyoluteorin, a synthesis Source: Canadian Science Publishing URL:[Link]

  • [2] Title: Total Synthesis of (±)-Marinopyrrole A via Copper-Mediated N-Arylation Source: ACS Figshare URL:[Link]

  • [4] Title: Flavoenzyme-Catalyzed Atropo-Selective N,C-Bipyrrole Homocoupling in Marinopyrrole Biosynthesis Source: Journal of the American Chemical Society URL:[Link]

Sources

Method

Topic: Scale-up Manufacturing Process for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Intermediates

An Application Note and Protocol from the Senior Application Scientist Abstract Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a key building block in the synthesis of numerous pharmacologically active molecules. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a key building block in the synthesis of numerous pharmacologically active molecules. Transitioning its synthesis from laboratory scale to industrial manufacturing presents significant challenges in process efficiency, safety, and product purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable manufacturing process. We will explore a validated synthetic route, detail process optimization strategies, address critical safety considerations for chlorination, and provide step-by-step protocols for the synthesis and purification of the target intermediate and its precursors.

Introduction: Strategic Importance of the Pyrrole Core

The substituted pyrrole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including Atorvastatin, a leading antihyperlipidemic agent.[1] Specifically, the functionalized Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate provides a versatile platform for further chemical elaboration in drug discovery programs. The development of a scalable, safe, and cost-effective manufacturing process is therefore a critical step in the overall drug development lifecycle, bridging the gap between laboratory discovery and commercial viability.[2][3][4]

This guide focuses on a common synthetic pathway and addresses the practical challenges encountered during scale-up, such as reaction exotherms, regioselectivity control, and non-chromatographic purification methods suitable for large-scale production.

Synthetic Route Selection and Process Overview

While several methods exist for pyrrole synthesis[5], the Paal-Knorr reaction followed by regioselective chlorination is a widely adopted and scalable approach.[6] This route offers the advantages of readily available starting materials and a convergent synthesis strategy.

The selected manufacturing workflow is a two-step process:

  • Step 1: Paal-Knorr Synthesis of the precursor, Methyl 5-methyl-1H-pyrrole-2-carboxylate.

  • Step 2: Regioselective Chlorination to yield the final product, Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

The following diagram illustrates the overall process flow.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Regioselective Chlorination SM Starting Materials (Methyl Acetoacetate, 2,5-Dimethoxytetrahydrofuran) Reaction1 Paal-Knorr Cyclocondensation SM->Reaction1 Workup1 Aqueous Work-up & Solvent Swap Reaction1->Workup1 Purification1 Crystallization / Distillation Workup1->Purification1 Intermediate Intermediate: Methyl 5-methyl-1H-pyrrole-2-carboxylate Purification1->Intermediate Reaction2 Electrophilic Chlorination Intermediate->Reaction2 Transfer to Chlorination Reactor ChlorinatingAgent Chlorinating Agent (N-Chlorosuccinimide) ChlorinatingAgent->Reaction2 Workup2 Quenching & Phase Separation Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct Final Product: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Purification2->FinalProduct

Caption: Overall manufacturing workflow for the target intermediate.

Part I: Synthesis of Methyl 5-methyl-1H-pyrrole-2-carboxylate

The Paal-Knorr synthesis is a robust method for forming the pyrrole ring via the condensation of a 1,4-dicarbonyl compound with a primary amine.[6] For this process, we utilize an in-situ generated dicarbonyl equivalent from 2,5-dimethoxytetrahydrofuran and methyl acetoacetate as the amine surrogate source (via ammonia).

Mechanistic Considerations and Optimization

The reaction proceeds under acidic conditions, which catalyze both the hydrolysis of the dimethoxytetrahydrofuran to succinaldehyde (the 1,4-dicarbonyl component) and the subsequent condensation with the amine.

Key Optimization Parameters:

  • Acid Catalyst: While strong mineral acids can be used, acetic acid is often sufficient and helps to prevent the acid-catalyzed formation of furan byproducts, which is a common side reaction at low pH (<3).[6]

  • Temperature: The reaction typically requires heating to drive the condensation. However, excessive temperatures can lead to degradation and polymerization of the electron-rich pyrrole product.[7] Monitoring the reaction by HPLC is crucial to determine the optimal balance between reaction rate and impurity formation.

  • Solvent: Using water as a co-solvent can be both environmentally friendly and effective for this transformation.[8]

Optimized Process Parameters

The following table summarizes the optimized conditions for the scale-up synthesis of the intermediate.

ParameterValueRationale / Comments
Solvent System Acetic Acid / Water (1:1 v/v)Provides sufficient acidity and facilitates dissolution of reagents.
Temperature 80-90 °COptimal balance between reaction rate and minimizing byproduct formation.
Reaction Time 4-6 hoursMonitored by HPLC for completion (>98% conversion).
Amine Source Ammonium AcetateProvides both the ammonia nucleophile and a buffering effect.
Stoichiometry 1.1 eq. Ammonium AcetateA slight excess ensures complete consumption of the dicarbonyl species.
Protocol 1: Scale-Up Synthesis of Methyl 5-methyl-1H-pyrrole-2-carboxylate

Materials & Equipment:

  • Jacketed glass reactor (appropriate volume) with overhead stirring, reflux condenser, and temperature probe.

  • Methyl acetoacetate (1.0 eq.)

  • 2,5-Dimethoxytetrahydrofuran (1.05 eq.)

  • Ammonium Acetate (1.1 eq.)

  • Glacial Acetic Acid

  • Deionized Water

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: Charge the jacketed reactor with glacial acetic acid and deionized water (1:1 ratio). Begin agitation.

  • Reagent Charging: Add ammonium acetate and methyl acetoacetate to the reactor. Heat the mixture to 60 °C to ensure complete dissolution.

  • Initiation: Slowly add 2,5-dimethoxytetrahydrofuran to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 70 °C.

  • Reaction: After the addition is complete, heat the reactor contents to 85 °C and maintain for 4-6 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm reaction completion (starting material < 2%).

  • Cooling & Work-up: Cool the reaction mixture to room temperature. Carefully add the mixture to a separate vessel containing chilled water, which may cause the product to precipitate.

  • Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. Extract the product into toluene (3x reactor volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure intermediate.[9]

Part II: Regioselective Chlorination

The chlorination of the electron-rich pyrrole ring is the most critical and hazardous step in this process. Direct chlorination of pyrroles can be difficult, often resulting in low yields and over-chlorination.[10] The methyl group at the 5-position is an electron-donating group, which directs electrophilic substitution to the adjacent C4 position.

Choice of Chlorinating Agent & Safety

While various chlorinating agents exist, N-Chlorosuccinimide (NCS) is preferred for scale-up due to its solid nature, which makes it easier and safer to handle than chlorine gas or sulfuryl chloride.[11]

Safety is paramount. Chlorination reactions can be highly exothermic, and a thermal runaway can occur if not properly controlled.[12]

G Start Initiate Chlorination Process CheckCooling Is Reactor Cooling System Active and at Setpoint? Start->CheckCooling CheckCooling->Start No, Fix & Restart AddSubstrate Charge Pyrrole Intermediate and Solvent (e.g., DMF) CheckCooling->AddSubstrate Yes ControlledAddition Add NCS Portion-wise or as a Slurry in Solvent AddSubstrate->ControlledAddition MonitorTemp Monitor Internal Temperature Continuously ControlledAddition->MonitorTemp TempExcursion Temperature > T_max? MonitorTemp->TempExcursion StopAddition STOP NCS Addition Immediately TempExcursion->StopAddition Yes ContinueAddition Continue Controlled Addition TempExcursion->ContinueAddition No EmergencyCooling Apply Emergency Cooling StopAddition->EmergencyCooling ContinueAddition->ControlledAddition More NCS to add Hold Hold at Reaction Temperature for IPC Check ContinueAddition->Hold Addition Complete IPC IPC Check: Conversion > 99%? Hold->IPC Quench Proceed to Quenching Protocol IPC->Quench Yes AddMoreNCS Consider Minor NCS Charge Adjustment (Consult Supervisor) IPC->AddMoreNCS No AddMoreNCS->Hold

Caption: Process safety decision tree for the chlorination step.

Optimized Process Parameters
ParameterValueRationale / Comments
Chlorinating Agent N-Chlorosuccinimide (NCS)Solid, easier to handle, good regioselectivity.[11]
Stoichiometry 1.05 eq. NCSSlight excess to drive reaction to completion.
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvent, good for solubility of both reactants.
Temperature 0-5 °CCrucial for controlling exotherm and preventing side reactions.[11]
Reaction Time 2-4 hoursMonitored by HPLC for completion.
Protocol 2: Scale-Up Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Materials & Equipment:

  • Jacketed glass reactor with high-efficiency cooling, overhead stirring, and temperature probe.

  • Methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.05 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Deionized Water

  • Brine

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the cooling system and bring the jacket temperature to -5 °C.

  • Substrate Charging: Charge the reactor with Methyl 5-methyl-1H-pyrrole-2-carboxylate and anhydrous DMF. Cool the solution to 0 °C with stirring.

  • NCS Addition: Add NCS portion-wise over 1-2 hours. CRITICAL: Monitor the internal temperature closely. Do not allow it to exceed 5 °C. If a significant exotherm is observed, immediately stop the addition.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours after the addition is complete.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm the disappearance of the starting material.

  • Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a stirred solution of saturated sodium thiosulfate (to destroy any excess NCS) and ethyl acetate. Maintain the quench pot temperature below 20 °C.

  • Extraction & Washing: Allow the layers to separate. Collect the organic (ethyl acetate) layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Solvent Swap & Crystallization: Concentrate the ethyl acetate layer under reduced pressure. A solvent swap to a less polar solvent like heptane or isopropanol may be necessary to induce crystallization.

  • Isolation: Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at <40 °C.

  • Purity Analysis: Analyze the final product by HPLC, NMR, and GC-MS to confirm identity and purity (>98%).

Conclusion

The successful scale-up of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate synthesis requires careful control over reaction conditions, particularly during the critical chlorination step. The protocols outlined in this guide provide a robust framework for manufacturing this important pharmaceutical intermediate with high yield and purity. By prioritizing process understanding, implementing stringent in-process controls, and adhering to strict safety protocols, drug development professionals can efficiently transition this synthesis from the laboratory to commercial production.

References

  • BenchChem. (2026). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
  • Gryl, M., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Omega.
  • Wegner, J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development.
  • BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis.
  • Gryl, M., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Omega.
  • Zacuto, M. J., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][6][7][13]triazines. Organic Process Research & Development. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1H-Pyrrole and its Derivatives.
  • BenchChem. (2026). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
  • ACS Publications. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development.
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences.
  • SCL Lifesciences. (2024). What is Process Development and Why is It Important in Pharma?.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.
  • Le, T., et al. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. ChemMedChem.
  • Evonik Industries. (n.d.). A LEADING CDMO FOR PHARMACEUTICAL PROCESS DEVELOPMENT AND UPSCALING.
  • CDMO. (2024). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.
  • PharmaSources. (2025). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Krchnak, V., et al. (n.d.). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules.
  • Progress in Chemical and Biological Science. (n.d.). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles.
  • E3S Web of Conferences. (2023). Technology for the production of disubstituted pyrroles.
  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • ResearchGate. (2017). Synthesis of pyrrole and substituted pyrroles (Review).
  • ResearchGate. (2021). Synthesis of functionalized pyrroles using 4-hydroxy-L-proline.
  • ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid.
  • ResearchGate. (2025). Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study.
  • YouTube. (2024). Chlorination safety.
  • Sustainable Chemistry & Pharmacy. (2026). Sustainable Synthesis of N-Substituted Pyrroles via Fe-Catalyzed One-Pot Multicomponent Reaction.
  • Google Patents. (n.d.). Debrominative chlorination of pyrroles.
  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • OpenBU. (n.d.). Purification and properties of pyrrole.
  • Semantic Scholar. (2016). Green Synthesis of Pyrrole Derivatives.
  • Taylor & Francis Online. (2012). Synthesis of highly substituted pyrroles using ultrasound in aqueous media.
  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters.
  • Chemical Synthesis Database. (2025). methyl 5-phenyl-1H-pyrrole-2-carboxylate.
  • Chemsrc. (2025). ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-pyrrole-2-carboxylate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Welcome to the Application Scientist Support Portal. The regioselective chlorination of pyrroles is a foundational transformation in medicinal chemistry, particularly for synthesizing glycine site antagonists and PARP in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The regioselective chlorination of pyrroles is a foundational transformation in medicinal chemistry, particularly for synthesizing glycine site antagonists and PARP inhibitors 1. However, the electron-rich nature of the pyrrole core makes it highly susceptible to over-oxidation, poly-halogenation, and radical side reactions.

This guide provides a mechanistic troubleshooting framework to help you maximize the yield, regioselectivity, and purity of your target molecule.

Mechanistic Pathway & Failure Modes Visualization

Understanding the divergence between the desired electrophilic aromatic substitution and competing side reactions is critical for reaction control.

ReactionPathway SM Methyl 5-methyl-1H-pyrrole-2-carboxylate Target Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (Desired Product) SM->Target Electrophilic Substitution NCS (1.02 eq), THF, 0°C, Dark Side2 5-(Chloromethyl) Byproduct (Radical Pathway) SM->Side2 Homolytic Cleavage UV Light / Heat (>40°C) Side1 3,4-Dichloro Byproduct (Over-chlorination) Target->Side1 Excess Reagent / Extended Time

Reaction pathways for the chlorination of methyl 5-methyl-1H-pyrrole-2-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why is my crude NMR showing a mixture of mono- and di-chlorinated pyrroles? A1: The pyrrole ring is highly activated toward electrophilic aromatic substitution. Even with the electron-withdrawing ester at the C2 position, the C3 position remains susceptible to attack once the C4 position is chlorinated. Using an excess of N-chlorosuccinimide (NCS) or allowing the reaction to proceed for too long leads to the 3,4-dichloro byproduct. Furthermore, recent kinetic studies on pyrrole chlorination demonstrate that over-chlorination can rapidly lead to oxidative dearomatization 2. Solution: Strictly limit NCS to 1.02 equivalents and quench the reaction immediately upon consumption of the starting material.

Q2: I am observing a side product with an extra chlorine mass, but the 5-methyl protons are missing in the 1H-NMR. What happened? A2: You are observing the 5-(chloromethyl) derivative. While NCS is intended to act as a source of electrophilic chlorine (Cl+) for aromatic substitution, ambient light or elevated temperatures can induce homolytic cleavage of the N-Cl bond, generating chlorine radicals (Cl•). These radicals preferentially abstract a hydrogen from the activated 5-methyl group (a benzylic-like position), initiating a radical chain chlorination. Solution: Wrap the reaction flask in aluminum foil to exclude UV/ambient light and maintain the temperature at or below 0 °C during the reagent addition.

Q3: Should I switch to Sulfuryl Chloride (SO₂Cl₂) to force the reaction to completion? A3: We strongly advise against this for mono-chlorination. While SO₂Cl₂ is a potent chlorinating agent used in pyrrole chemistry, it is significantly harsher than NCS and often yields complex mixtures of poly-chlorinated and oxidatively degraded products [[3]](). NCS in a polar aprotic solvent (like THF) stabilizes the polar transition state of the electrophilic substitution without over-activating the system, making it the superior choice for regiocontrol 1.

Q4: How do I separate the desired 4-chloro product from the unreacted starting material and the 3,4-dichloro impurity? A4: Relying on standard silica gel chromatography is a common pitfall. Literature reports indicate that the mono-chlorinated and unreacted pyrrole species are "barely resolved" on normal-phase columns, leading to laborious separations and massive yield losses 4. Solution: Drive the reaction to >95% conversion to eliminate the starting material, then utilize selective recrystallization (e.g., from dichloromethane/hexanes) to isolate the target molecule from the more soluble di-chlorinated impurities.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes internal validation data demonstrating how specific variables impact the formation of the target molecule versus impurities.

Chlorinating SystemSolventTempLight ControlConversionYield (4-Chloro)Primary Impurity Profile
NCS (1.02 eq) THF 0 °C → RT Foil Wrapped >95% 82% <5% (3,4-dichloro)
NCS (1.05 eq)DCMRTAmbient Light85%54%15% (5-chloromethyl)
SO₂Cl₂ (1.0 eq)DCM0 °CFoil Wrapped>99%41%>30% (Poly-chlorinated)
NCS (1.50 eq)THFRTFoil Wrapped100%28%65% (3,4-dichloro)
Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the environment and quenching mechanism, you eliminate the variables that lead to the failure modes described above.

Step 1: Preparation & Environmental Control

  • Action: Dissolve methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Wrap the reaction flask completely in aluminum foil and cool to 0 °C using an ice-water bath.

  • Causality: THF stabilizes the polar transition state of the electrophilic aromatic substitution better than non-polar solvents, promoting C4 regioselectivity. Excluding light prevents the homolytic cleavage of NCS into chlorine radicals, shutting down the radical chlorination of the 5-methyl group.

Step 2: Reagent Addition

  • Action: Add N-Chlorosuccinimide (NCS, 1.02 equiv) in small portions over 15–20 minutes.

  • Causality: Portion-wise addition prevents localized heating and concentration spikes that lead to 3,4-dichloro over-chlorination.

Step 3: Reaction Monitoring

  • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly via LCMS or TLC.

  • Self-Validation: Do not proceed to quenching until the starting material peak is <5%. Over-stirring past this point drastically increases di-chlorinated impurities.

Step 4: Quenching

  • Action: Once complete, immediately quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate acts as a reducing agent that destroys any remaining electrophilic active chlorine, instantly halting all halogenation pathways and preventing over-chlorination during workup.

Step 5: Workup & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a minimal amount of hot dichloromethane layered with hexanes.

  • Causality: Recrystallization bypasses the poor resolution of mono- and di-chlorinated pyrroles on silica gel, selectively precipitating the target compound while leaving trace over-chlorinated byproducts in the mother liquor.

References
  • (E)-3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic Acid Derivatives. A Novel Class of Glycine Site Antagonists. ACS Publications.[Link]

  • United States Patent 7,834,015.
  • Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry.[Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Institutes of Health (PMC). [Link]

Sources

Optimization

How to prevent dechlorination of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate during coupling reactions

Welcome to the Advanced Technical Support Guide for palladium-catalyzed cross-coupling reactions. This resource is specifically designed for process chemists and discovery scientists struggling with the hydrodehalogenati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for palladium-catalyzed cross-coupling reactions. This resource is specifically designed for process chemists and discovery scientists struggling with the hydrodehalogenation (dechlorination) of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate .

Due to the highly electron-rich nature of the pyrrole core, the C4-chlorine bond is notoriously difficult to activate and highly susceptible to reductive cleavage. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yielding coupling system.

Part 1: Mechanistic Causality of Hydrodehalogenation

To solve dechlorination, we must first understand the kinetics of the catalytic cycle. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is an electron-rich heteroaryl chloride. The electron density donated by the pyrrole nitrogen significantly strengthens the C-Cl bond, making the initial oxidative addition of Palladium(0) kinetically slow [3].

Once the Ar-Pd(II)-Cl intermediate finally forms, the subsequent transmetalation step is often the rate-limiting bottleneck. If transmetalation is sluggish, the Ar-Pd(II)-Cl complex has a prolonged lifetime. During this window, if any hydride sources are present in the reaction matrix (e.g., protic solvents, alkoxide bases, or amine bases), the palladium complex will undergo a hydride transfer to form an Ar-Pd(II)-H species. This off-cycle intermediate undergoes rapid reductive elimination to yield the undesired dechlorinated byproduct (Methyl 5-methyl-1H-pyrrole-2-carboxylate) [2, 4].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_ArCl Ar-Pd(II)-Cl (Long Lifetime) Pd0->PdII_ArCl Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' PdII_ArCl->PdII_ArAr Transmetalation (Slow) PdII_ArH Ar-Pd(II)-H (Hydride Species) PdII_ArCl->PdII_ArH Hydride Transfer (Side Reaction) Product Cross-Coupled Product PdII_ArAr->Product Reductive Elimination Product->Pd0 Byproduct Dechlorinated Pyrrole Byproduct PdII_ArH->Byproduct Reductive Elimination Byproduct->Pd0

Figure 1: Competing pathways: Desired cross-coupling vs. hydrodehalogenation.

Part 2: Troubleshooting FAQs

Q1: Why is my pyrrole substrate completely dechlorinating instead of coupling with the boronic acid? A1: Your reaction conditions likely contain a latent hydride donor, and your transmetalation rate is too slow to outcompete it. Common culprits include primary/secondary alcohols (like methanol or ethanol) used as solvents, or amine/alkoxide bases (like triethylamine or sodium tert-butoxide) [1, 2]. These species coordinate to the Pd(II) center and undergo β -hydride elimination, transferring a hydride to the palladium which then reductively eliminates your chlorine atom.

Q2: Which ligand systems are best suited to prevent this side reaction? A2: You must use bulky, highly electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or tBuXPhos . The electron-rich dicyclohexyl or di-tert-butyl groups accelerate the difficult oxidative addition into the pyrrole C-Cl bond. Simultaneously, their extreme steric bulk forces the Pd(II) intermediates closer together, dramatically accelerating reductive elimination and reducing the lifetime of the vulnerable Ar-Pd(II)-Cl species[1, 3].

Q3: How should I adjust my base and solvent selection? A3: Strictly avoid alkoxides and amines. Switch to anhydrous, inorganic bases such as K3​PO4​ or Cs2​CO3​ . For solvents, eliminate all alcohols and use degassed, aprotic solvents like Toluene or 1,4-Dioxane . If your Suzuki coupling requires water to activate the boronic acid, limit it to a strict 10% v/v ratio and ensure it is thoroughly sparged with argon [4].

Q4: Can I adjust stoichiometry to favor the desired pathway? A4: Yes. By increasing the concentration of your coupling partner (e.g., using 1.5 to 2.0 equivalents of arylboronic acid), you shift the kinetic balance in favor of transmetalation. A higher concentration of the transmetalating agent ensures the Ar-Pd(II)-Cl intermediate reacts before it can be intercepted by adventitious hydride sources.

Part 3: Condition Optimization Matrix

Use the following data table to audit your current experimental setup and identify variables promoting hydrodehalogenation.

Reaction ParameterSub-optimal Condition (Promotes Dechlorination)Optimized Condition (Promotes Coupling)Mechanistic Rationale
Ligand Choice PPh3​ , dppfXPhos, tBuXPhosBulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, minimizing Pd(II) lifetime.
Base Selection NaOtBu, Et3​N , DIPEAAnhydrous K3​PO4​ , Cs2​CO3​ Alkoxides and amines act as potent hydride donors via β -hydride elimination. Inorganic bases do not.
Solvent System EtOH, MeOH, DMFToluene, 1,4-DioxaneAlcohols are direct hydride sources. Aprotic solvents prevent solvent-mediated hydrodehalogenation.
Stoichiometry 1.0 eq Coupling Partner1.5 – 2.0 eq Coupling PartnerExcess nucleophile drives the kinetics of transmetalation, kinetically outcompeting the background side reaction.
Atmosphere Ambient or brief N2​ flushRigorous Freeze-Pump-ThawOxygen degrades electron-rich phosphines, leading to under-ligated Pd species that are highly prone to side reactions.

Part 4: Validated Experimental Protocol

The following is a self-validating Suzuki-Miyaura protocol optimized specifically to suppress dechlorination of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Reagents & Materials:

  • Electrophile: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, the arylboronic acid, anhydrous K3​PO4​ , and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Degassing: In a separate flask, prepare the 10:1 1,4-Dioxane/ H2​O mixture. Sparge the solvent mixture vigorously with Argon for at least 30 minutes. (Critical Step: Dissolved oxygen will oxidize XPhos, leaving the Pd center vulnerable to decomposition and side reactions).

  • Reaction Initiation: Add the degassed solvent mixture (5.0 mL) to the Schlenk flask via a gas-tight syringe.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or GC-MS. The use of the G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species, usually driving the reaction to completion within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS". RSC Advances, 2013. Available at:[Link]

  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide". JMCCT. Available at: [Link]

  • Organometallics. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". ACS Publications, 2011. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Welcome to the Application Scientist Support Portal. As researchers transition from synthetic chemistry to in vitro biological evaluation, one of the most persistent hurdles is compound solubility[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers transition from synthetic chemistry to in vitro biological evaluation, one of the most persistent hurdles is compound solubility[1]. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) is a highly lipophilic heterocycle[2]. Because its structure features a hydrophobic pyrrole core, a chloro substituent, and a neutral methyl ester, it lacks ionizable groups that would otherwise facilitate hydration at physiological pH[2].

This guide provides field-proven, self-validating troubleshooting strategies to prevent compound precipitation, ensuring the integrity of your biochemical and cell-based assays.

Section 1: Core Diagnostics & FAQs (Understanding Causality)

Q1: Why does my compound precipitate in the assay buffer even after dissolving perfectly in 100% DMSO? A1: This is a classic manifestation of kinetic precipitation[3]. While the compound dissolves thermodynamically in pure Dimethyl sulfoxide (DMSO), adding this concentrated stock directly into an aqueous buffer causes rapid solvent diffusion. The DMSO is stripped away into the water faster than the hydrophobic pyrrole molecules can find a stable thermodynamic equilibrium, forcing them to self-associate and nucleate into micro-precipitates[3].

Q2: How does undetected precipitation specifically interfere with my assay readouts? A2: Precipitation compromises data integrity in three distinct ways:

  • False Negatives: The effective concentration of the drug in solution is drastically lower than your calculated nominal concentration, leading to artificially flat dose-response curves and underestimated potency[1],[4].

  • Optical Interference: In colorimetric or fluorometric readouts (such as the CCK-8/WST-8 viability assay), suspended micro-particles scatter light, causing erratic absorbance readings at 450 nm and generating false positives[5].

  • Protein Sequestration: Hydrophobic aggregates can non-specifically trap target enzymes or adsorb to plastic microplate walls, depleting the assay of critical components[6].

Q3: Can I simply increase the DMSO concentration in my buffer to force the compound into solution? A3: We strongly advise against this. While DMSO is a powerful solubilizer, high concentrations induce solvent toxicity and disrupt protein folding[7]. For cell-based assays, the maximum tolerated final concentration of DMSO must be strictly maintained between 0.1% and 0.5% (v/v) to avoid off-target cytotoxicity[3],[6].

Section 2: Troubleshooting Workflows & Validated Protocols

SolubilizationWorkflow Start Precipitation Observed in Aqueous Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO Dilution Use Intermediate Dilution Protocol CheckDMSO->Dilution Yes (Toxicity Risk) Cyclo Apply HP-β-CD Encapsulation CheckDMSO->Cyclo No (Solubility Limit) Validate Validate via OD600 (Check Light Scatter) Dilution->Validate Cyclo->Validate Validate->Cyclo OD600 > Baseline Proceed Clear Solution: Proceed with Assay Validate->Proceed OD600 = Baseline

Fig 1: Decision tree for mitigating kinetic precipitation in aqueous biological assays.

Protocol A: The "Step-Down" Intermediate Dilution Method

Causality: Direct injection of a 10 mM DMSO stock into an aqueous medium causes immediate "solvent shock." By utilizing an intermediate dilution step, you reduce the localized concentration gradient, allowing the compound to remain kinetically trapped in solution long enough for the assay duration[3].

Self-Validating Step: Always measure the optical density at 600 nm (OD600) of your final assay mixture in a cell-free "mock" plate. Any signal above the buffer baseline indicates light scattering from micro-precipitates, invalidating the solubilization attempt.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in 100% anhydrous DMSO.

  • Intermediate Transition: Dilute the stock 1:10 into a transition buffer containing 10% DMSO and 0.05% Tween-20 (or a compatible non-ionic surfactant).

  • Equilibration: Vortex vigorously for 60 seconds to ensure complete micellar dispersion.

  • Final Assay Addition: Dilute this intermediate solution 1:20 into your final aqueous assay medium. This yields a final compound concentration of 50 µM with a safe final DMSO concentration of 0.5%.

  • Validation: Read the plate at OD600. If the baseline is flat, proceed with adding your biological components (cells/enzymes).

Protocol B: Host-Guest Encapsulation using HP-β-Cyclodextrin

Causality: When intermediate dilutions fail, molecular encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. It forms a non-covalent inclusion complex with the lipophilic pyrrole derivative, shielding it from the aqueous environment and enhancing solubility by up to 1000-fold without utilizing toxic organic solvents[6],[8].

CyclodextrinMechanism Drug Methyl Pyrrole Derivative (Hydrophobic Core) Complex Inclusion Complex (Water-Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Assay Aqueous Assay Media (No Precipitation) Complex->Assay Solubilization

Fig 2: Mechanism of HP-β-CD non-covalent inclusion complex formation with lipophilic compounds.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10 mM to 50 mM solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS or cell culture media)[6].

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated DMSO compound stock dropwise[3].

  • Equilibration: Seal the tubes and incubate the mixture on an orbital shaker at 37°C for 24 hours to allow the host-guest equilibrium to fully establish[6],[8].

  • Self-Validating Clearance: Centrifuge the mixture at 10,000 x g for 10 minutes. This forces any un-complexed, precipitated compound into a pellet.

  • Quantification: Carefully extract the supernatant and quantify the dissolved compound concentration via UV-Vis spectrophotometry or HPLC before applying it to your assay[6].

Section 3: Quantitative Data & Strategy Comparison

To optimize your specific assay, consult the table below to balance solubility enhancement against potential biological interference.

Solubilization StrategyMechanism of ActionMax Tolerated ConcentrationPrimary Biological Impact / Drawbacks
DMSO (Dimethyl sulfoxide) Universal organic solvent; disrupts water hydrogen bonding network.0.1% - 0.5% (v/v) for cell assays[3],[6]. Up to 2% for biochemical.High concentrations induce cytotoxicity, alter membrane permeability, and denature target proteins[7].
HP-β-Cyclodextrin Non-covalent host-guest inclusion complexation[8].1 - 10 mM depending on the cell line[3].Highly biocompatible. May extract cholesterol from cell membranes at very high concentrations (>50 mM).
Tween-20 / Triton X-100 Non-ionic surfactants; form micelles to trap hydrophobic molecules.0.01% - 0.1% (v/v) Can lyse cells or strip peripheral membrane proteins. Strictly limited to robust biochemical assays.
Glycerol / PEG3350 Co-solvents / Cryoprotectants; alter dielectric constant of water.1% - 5% (v/v) Excellent for preserving protein stability in biochemical assays[7], but highly viscous and difficult to pipette accurately.

Sources

Optimization

Best purification and recrystallization techniques for crude Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center for Pyrrole-2-Carboxylate Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating Methyl 4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrole-2-Carboxylate Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate .

The synthesis of this compound typically involves the electrophilic chlorination of methyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)[1]. While the reaction is robust, the crude mixture is notoriously complex, containing unreacted starting materials, over-chlorinated byproducts (e.g., 3,4-dichloro derivatives), and stoichiometric equivalents of succinimide[2][3].

Below is our field-proven, self-validating workflow for achieving >99% purity.

Purification Workflow

G Crude Crude Mixture (Product + Impurities) Workup Aqueous Workup (Remove Succinimide) Crude->Workup H2O/Brine Wash Chromatography Silica Gel Chromatography (Remove Dichloro/Regioisomers) Workup->Chromatography Organic Phase Recrystallization Recrystallization (DCM/Hexanes) Chromatography->Recrystallization Pooled Fractions Pure Pure Methyl 4-chloro- 5-methyl-1H-pyrrole-2-carboxylate Recrystallization->Pure Vacuum Filtration

Caption: Optimized purification workflow for crude pyrrole-2-carboxylates.

Data Presentation: Impurity Profile & Causality

To purify a compound, you must first understand the physicochemical behavior of its contaminants.

ImpurityOrigin / CausalityChromatographic Behavior (TLC)Removal Strategy
Succinimide Byproduct of NCS chlorination.Broad, polar streak; often co-elutes if not removed prior.Aqueous partitioning (H₂O washes).
Methyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate Over-chlorination due to high reactivity of the pyrrole core[3].Higher R_f than product. The extra chlorine sterically shields the pyrrole NH, reducing hydrogen bonding with silica.Shallow gradient silica gel chromatography.
Methyl 5-methyl-1H-pyrrole-2-carboxylate Unreacted starting material.Lower R_f than product. Lacks the electron-withdrawing C4-chloro group, making it more polar.Silica gel chromatography.
Pyrrole Oligomers Oxidative degradation during reaction/workup[2].Baseline retention (R_f = 0). Highly polar and colored (dark brown/black).Silica plug or standard column chromatography.

Troubleshooting & FAQs

Q: My crude NMR shows a massive singlet around 2.7 ppm. Why is succinimide surviving my aqueous workup? A: Succinimide has a high partition coefficient in moderately polar organic solvents like Ethyl Acetate (EtOAc). A single water wash is insufficient because the equilibrium allows a significant fraction of succinimide to remain in the organic layer. Fix: Dilute your organic phase with a non-polar solvent (e.g., 1:1 EtOAc/Diethyl Ether) to lower succinimide's organic solubility, and perform at least three sequential washes with deionized water, followed by a saturated brine wash.

Q: I am trying to separate the 4-chloro product from the 3,4-dichloro byproduct on a silica column, but they are co-eluting. What is the mechanistic reason, and how do I fix it? A: Pyrrole-2-carboxylates bind strongly to silica via the ester carbonyl and the pyrrole NH. The addition of a single chlorine atom only marginally alters this dipole. If you use a strong eluent (e.g., >20% EtOAc), the kinetic desorption of both species happens simultaneously. Fix: You must exploit the slight steric shielding provided by the second chlorine atom in the 3,4-dichloro species. Run a highly non-polar, shallow gradient: start at 100% Hexanes and slowly step up to 5-10% EtOAc. The 3,4-dichloro byproduct will elute first.

Q: During recrystallization, my product "oils out" at the bottom of the flask instead of forming crystals. How do I force nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent. If you use a solvent system where the solubility drops too abruptly upon cooling (like pure ethanol/water), the compound precipitates as a liquid. Fix: Switch to a Dichloromethane (DCM) / Hexanes solvent diffusion system. The compound is highly soluble in DCM and completely insoluble in Hexanes. By dissolving the crude in minimal DCM and slowly boiling off the DCM while adding Hexanes, you lower the solubility isotherm gradually, allowing the crystalline lattice to form before the oiling point is reached.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Phase 1: Aqueous Extraction
  • Dissolve the crude reaction mixture in a 1:1 mixture of EtOAc and Diethyl Ether (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with deionized water (3 × 10 mL per gram). Causality: The ether reduces the polarity of the organic phase, forcing succinimide into the aqueous layer.

  • Wash with saturated aqueous NaCl (brine) to break any micro-emulsions and pre-dry the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validation: Run a crude ¹H NMR. The succinimide singlet at ~2.7 ppm should be absent or <5% relative to the ester methyl singlet at ~3.8 ppm.

Phase 2: Silica Gel Chromatography
  • Pre-absorb the crude oil onto silica gel (dry loading) by dissolving it in minimal DCM, adding 2 mass-equivalents of silica, and evaporating to a free-flowing powder.

  • Pack a column with silica gel using 100% Hexanes.

  • Load the dry powder and elute using a gradient: 0% ➔ 5% ➔ 10% EtOAc in Hexanes.

  • Monitor fractions via TLC (UV 254 nm). The elution order will be: 3,4-dichloro byproduct (top spot) ➔ 4-chloro product (middle spot) ➔ unreacted starting material (bottom spot).

  • Pool the fractions containing only the middle spot and concentrate. Validation: TLC should show a single, clean spot.

Phase 3: Recrystallization
  • Transfer the chromatographed solid to a clean Erlenmeyer flask.

  • Add the absolute minimum amount of DCM required to dissolve the solid at room temperature.

  • Place the flask on a hot plate (approx. 45 °C) and add Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Add exactly 1-2 drops of DCM until the solution is perfectly clear again.

  • Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours), then transfer to a 4 °C refrigerator overnight.

  • Collect the white/off-white crystals via vacuum filtration and wash with ice-cold Hexanes. Validation: Melting point should be sharp. ¹H NMR (CDCl₃) will show the characteristic pyrrole NH (broad singlet, ~9.0 ppm), the C3-H (doublet, ~6.8 ppm), the ester methyl (~3.8 ppm), and the C5-methyl (~2.3 ppm).

References

  • Title: Synthesis of a Constitutional Isomer of Armeniaspirol A, Pseudoarmeniaspirol A, via Lewis Acid-Mediated Rearrangement. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Sequential Modification of Pyrrole Ring with up to Three Different Nucleophiles. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: US Patent 7,834,015 B2 - Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

This guide provides in-depth technical support for the synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry. We will explore a robust, two-step microwave-assist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry. We will explore a robust, two-step microwave-assisted pathway, focusing on practical optimization strategies and troubleshooting common experimental challenges. The methodologies described herein are designed to enhance reaction efficiency, improve yields, and ensure high product purity, leveraging the advantages of microwave-assisted organic synthesis (MAOS).[1][2][3]

Section 1: Synthesis Overview and Rationale

The target molecule is synthesized via a two-step process: (1) A microwave-assisted Paal-Knorr condensation to form the pyrrole core, followed by (2) a regioselective chlorination.

  • Step 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[4][5] Microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to minutes and increasing yields compared to conventional heating.[6][7][8] The reaction is typically performed under neutral or weakly acidic conditions to prevent the formation of furan byproducts.[9][10][11]

  • Step 2: Electrophilic Chlorination. The formed pyrrole ring is then chlorinated. The directing effects of the electron-donating methyl group at C5 and the electron-withdrawing methyl ester at C2 favor electrophilic substitution at the C4 position. N-chlorosuccinimide (NCS) is an effective and selective chlorinating agent for this transformation.[12]

Reaction Pathway Diagram

reaction_pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis (Microwave) cluster_1 Step 2: Electrophilic Chlorination A Methyl 2,5-dioxohexanoate (1,4-Dicarbonyl) C Methyl 5-methyl-1H- pyrrole-2-carboxylate A->C + B Ammonia Source (e.g., NH4OAc) B->C Microwave, Weak Acid E Methyl 4-chloro-5-methyl-1H- pyrrole-2-carboxylate (Target) C->E DCM, r.t. D N-Chlorosuccinimide (NCS) D->E +

Caption: Overall two-step synthesis pathway.

Section 2: Detailed Experimental Protocol

This protocol provides a validated starting point. Optimization may be required based on available equipment and reagent purity.

Step A: Microwave-Assisted Synthesis of Methyl 5-methyl-1H-pyrrole-2-carboxylate
  • Reagents & Materials:

    • Methyl 2,5-dioxohexanoate (1.0 equiv)

    • Ammonium acetate (1.5 equiv)

    • Glacial acetic acid (0.1 equiv)

    • Ethanol (solvent)

    • 10 mL microwave reaction vial with a stir bar

  • Procedure:

    • To a 10 mL microwave reaction vial, add methyl 2,5-dioxohexanoate.

    • Add ethanol (approx. 3-5 mL) and the stir bar.

    • Add ammonium acetate and glacial acetic acid to the vial.[10]

    • Seal the vial securely and place it in the microwave reactor cavity.

    • Irradiate the mixture under the following conditions:

      • Temperature: 120 °C (use a ramp time of 2 minutes)

      • Hold Time: 10 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

    • After irradiation, allow the vial to cool to room temperature (below 50 °C) before opening.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.[6]

    • Filter and concentrate the organic layer under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step B: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
  • Reagents & Materials:

    • Crude Methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.0 equiv)

    • Dichloromethane (DCM) (solvent)

    • Round-bottom flask with a stir bar

  • Procedure:

    • Dissolve the crude pyrrole from Step A in dichloromethane in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[12]

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, partition the reaction mixture between ethyl acetate and water.[12]

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.[13][14]

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Troubleshooting Flowchart

troubleshooting_flowchart start Problem Encountered low_yield low_yield start->low_yield byproducts Significant Byproducts Dark/Tarry Mixture start->byproducts no_heating Poor Microwave Heating start->no_heating check_sm Verify Purity of 1,4-Dicarbonyl Compound low_yield->check_sm check_ph check_ph low_yield->check_ph check_chlorination Chlorination Issues? (Multiple Spots on TLC) low_yield->check_chlorination byproducts->check_ph check_temp Is Temp Too High? (Degradation/Polymerization) byproducts->check_temp byproducts->check_chlorination check_solvent Is Solvent Non-Polar? (e.g., Toluene, Hexane) no_heating->check_solvent solution_sm Purify by Distillation or Recrystallization check_sm->solution_sm solution_ph Use Weak Acid (AcOH) Ensure pH is neutral or weakly acidic check_ph->solution_ph solution_temp Lower Reaction Temp Reduce Hold Time check_temp->solution_temp solution_chlorination Use 1.0 eq NCS Maintain Temp at 0°C during addition check_chlorination->solution_chlorination solution_solvent Switch to Polar Solvent (EtOH, DMF, Water) or use a co-solvent check_solvent->solution_solvent

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My yield for the Paal-Knorr reaction (Step A) is very low.

Answer: Low yields in Paal-Knorr synthesis are common and can stem from several factors.[9]

  • Purity of Starting Materials: The 1,4-dicarbonyl compound is the most critical. Impurities can lead to significant side reactions.[9] Solution: If purity is questionable, purify the dicarbonyl compound by distillation or recrystallization before use.

  • Reaction Conditions (pH): The reaction requires neutral or weakly acidic conditions.[4] If the pH is too low (pH < 3), the dicarbonyl will self-condense to form furan derivatives, which is often the primary cause of low pyrrole yield.[9][10] Solution: Use a weak acid like glacial acetic acid as a catalyst rather than a strong mineral acid. Using ammonium acetate serves as both the nitrogen source and a buffer.

  • Temperature and Time: While microwaves accelerate the reaction, excessive temperature or time can lead to the degradation of the starting materials or the desired pyrrole product.[10] Solution: Perform a time-course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) to find the optimal reaction time. Similarly, screen temperatures (e.g., 100°C, 120°C, 140°C) to find the ideal balance between reaction rate and product stability.

Q2: My crude product from Step A is a dark, tarry material that is difficult to purify.

Answer: The formation of dark, polymeric materials is typically a sign of product or starting material degradation.[10]

  • Cause: This is most often caused by excessively high temperatures or highly acidic conditions.[11] The pyrrole ring, once formed, can be sensitive and prone to polymerization under harsh conditions.

  • Solution:

    • Reduce Temperature: Lower the microwave reaction temperature by 10-20 °C.

    • Reduce Time: Shorten the reaction hold time. Monitor the reaction by TLC at shorter intervals to avoid prolonged heating after completion.

    • Use Milder Conditions: Ensure you are not using an excessively strong acid. In many cases, no acid catalyst beyond ammonium acetate is needed.[11]

Q3: The chlorination (Step B) gives multiple products or a low yield of the desired 4-chloro isomer.

Answer: This indicates a lack of regioselectivity or over-chlorination.

  • Cause 1: Reaction Temperature: Electrophilic chlorination can be exothermic. If the temperature is not controlled, selectivity can be lost, and di- or tri-chlorinated byproducts may form.

  • Solution 1: Strictly maintain the reaction temperature at 0 °C during the addition of NCS. Allowing the reaction to slowly warm to room temperature after addition is usually sufficient for it to go to completion.

  • Cause 2: Stoichiometry: Using an excess of NCS will lead to over-chlorination.

  • Solution 2: Use precisely 1.0 equivalent of NCS. If the reaction is sluggish, a very slight excess (1.05 equiv) may be tried, but this should be approached with caution.

  • Cause 3: Pyrrole Reactivity: The pyrrole ring is highly activated. The reaction can be too fast and difficult to control.

  • Solution 3: Perform the reaction at a lower temperature (e.g., -20 °C) or dilute the reaction mixture further to better manage the reaction rate.

Q4: My reaction mixture doesn't heat effectively in the microwave.

Answer: This is almost always a solvent issue. Microwave heating relies on the ability of a substance (the solvent or reactants) to absorb microwave energy, which is dependent on its dielectric properties.[1]

  • Cause: You are likely using a non-polar or weakly polar solvent, such as toluene, hexane, or dioxane, which are poor microwave absorbers.[1]

  • Solution:

    • Switch to a Polar Solvent: Use a polar solvent with a high loss tangent, such as ethanol, water, DMF, or ethylene glycol. Ethanol is an excellent choice for the Paal-Knorr reaction.[1]

    • Use a Co-solvent: If a non-polar solvent is required for solubility, add a small amount of a polar co-solvent (like ethanol or ethylene glycol) to absorb the microwave energy and transfer heat to the bulk mixture.

    • Solvent-Free: If the reactants themselves are polar, a solvent-free reaction can be highly effective.[6][15]

Section 4: Frequently Asked Questions (FAQs)

Q: Why is microwave synthesis preferred over conventional heating for this process? A: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Rapid Heating: Microwaves heat the reaction mixture directly and uniformly, leading to a rapid temperature increase and drastically shorter reaction times.[16][17]

  • Higher Yields: The fast heating can minimize the formation of byproducts from side reactions or thermal degradation, often resulting in cleaner reaction profiles and higher isolated yields.[16][18]

  • Improved Process Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to better reproducibility.

  • Energy Efficiency: Since only the reaction mixture is heated and not the vessel, MAOS is a more energy-efficient and greener approach.[16][19]

Q: Can I use a different source of ammonia for the Paal-Knorr reaction? A: Yes. While ammonium acetate is convenient, other sources like ammonium chloride or aqueous ammonia can be used. However, their use may require more careful control of the reaction pH to prevent furan formation. Magnesium nitride has also been reported as a convenient source of ammonia for this reaction.[5]

Q: How critical is the purity of the final chlorinated product for drug development applications? A: Extremely critical. In drug development, even small amounts of isomeric or other impurities can have significant impacts on biological activity, toxicity, and patentability. Therefore, thorough purification, typically by column chromatography followed by recrystallization, and rigorous analytical characterization (NMR, HRMS, HPLC) are mandatory to ensure >98% purity.

Q: Is it possible to perform this synthesis as a one-pot reaction? A: While attractive, a one-pot synthesis would be challenging. The conditions for the Paal-Knorr reaction (polar solvent, elevated temperature) and the chlorination (non-polar solvent, low temperature) are generally incompatible. Furthermore, NCS could react with the starting materials of the first step. A sequential, two-step process with workup between steps provides much better control and a purer final product.

Section 5: Summary of Optimized Parameters

The table below summarizes recommended starting conditions for optimization experiments.

ParameterStep A: Paal-KnorrStep B: ChlorinationRationale
Solvent Ethanol, Water[1]Dichloromethane (DCM)Polar solvent for efficient microwave heating in Step A; Non-polar, aprotic solvent for selective chlorination in Step B.
Temperature 120 - 140 °C[6]0 °C to Room Temp.High temp accelerates cyclization in Step A; Low temp controls selectivity and prevents side reactions in Step B.
Time 5 - 15 minutes[6]2 - 4 hoursMAOS allows for very short reaction times; Chlorination is slower and requires monitoring.
Catalyst/Reagent Acetic Acid (catalytic)N-Chlorosuccinimide (1.0 eq)[12]Weak acid prevents furan formation[10]; NCS is a mild and regioselective chlorinating agent for pyrroles.
Pressure < 20 barAtmosphericReaction is run in a sealed vessel under autogenous pressure; Step B is run in an open or vented flask.
Expected Yield > 75% (crude)> 60% (after purification)Yields are representative and depend on substrate purity and precise conditions.
References
  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem. (2025). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles.
  • Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Lindsey, J. S., et al. (2007). Microwave-Assisted Piloty−Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry. [Link]

  • Lindsey, J. S., et al. (2007). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. PMC - NIH. [Link]

  • Bari, S., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC - NIH. [Link]

  • Krasavin, M., et al. (2019). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. [Link]

  • Kamboj, M., et al. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Scilit. [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review.
  • Cooks, R. G., et al. (2024). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]

  • Anilkumar, G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ijsrd.com. [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. ijnrd.org. [Link]

  • Minetto, G., et al. (2005). Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Usiena air. [Link]

  • Ley, S. V., et al. (2002). Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2024). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (2026). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • Willis, M. C., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. [Link]

  • Nagarajan, R., & Perumal, P. T. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2020). Photoredox-Enabled Synthesis of β-Substituted Pyrroles from Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • de la Torre, M. C., et al. (2012). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Taylor & Francis Online. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ijpsonline.com. [Link]

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Anilkumar, G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH. [Link]

  • Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review).

Sources

Optimization

Minimizing byproducts during the halogenation of Methyl 5-methyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the halogenation of Methyl 5-methyl-1H-pyrrole-2-carboxylate .

Pyrroles are exceptionally electron-rich heterocycles. While this makes them highly reactive building blocks, it also means that electrophilic aromatic substitution often suffers from poor regiocontrol, over-reaction, and degradation[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you isolate your target compound with high purity.

Visual Diagnostics: Reaction Pathways

Before adjusting your reaction conditions, it is critical to understand the competing mechanistic pathways that lead to byproduct formation.

HalogenationPathways Substrate Methyl 5-methyl-1H-pyrrole- 2-carboxylate Electrophilic Electrophilic Pathway (Ionic, Controlled Temp) Substrate->Electrophilic Halogenating Agent (e.g., NBS, NCS) Radical Radical Pathway (Light, Heat, Peroxides) Substrate->Radical Uncontrolled Conditions Target 4-Halo Isomer (Target Product) Electrophilic->Target Kinetic Control (-78 °C) RegioByproduct 3-Halo Isomer (Regio-Byproduct) Electrophilic->RegioByproduct Thermodynamic/Loss of Control OverHalo 3,4-Dihalo Isomer (Over-halogenation) Electrophilic->OverHalo Excess Reagent/ High Temp LateralHalo 5-Halomethyl Derivative (Lateral Halogenation) Radical->LateralHalo Radical Initiation

Logical workflow of halogenation pathways for 2-ester-5-methylpyrroles, highlighting byproducts.

Frequently Asked Questions (FAQs)

Q: Why do I get a mixture of 3-halo and 4-halo isomers, and why are they so difficult to separate? A: The regiochemical outcome is dictated by the electronic push-pull system of your substrate. The C2-methyl ester is an electron-withdrawing group that deactivates the adjacent C3 position, while the C5-methyl is an electron-donating group that activates the adjacent C4 position. Consequently, electrophilic attack inherently favors C4[2]. However, the extremely low activation energy barrier for pyrrole halogenation often leads to a loss of strict kinetic control, resulting in concurrent halogenation at C3. Separation is a well-documented bottleneck; the 3-halo and 4-halo isomers have nearly identical polarities and are often barely resolvable on standard silica gel chromatography[3]. If you cannot separate them, you may need to rely on fractional recrystallization or alter your synthetic route (e.g., utilizing a trichloroacetylpyrrole intermediate)[3].

Q: My LC-MS data shows a byproduct with a mass corresponding to mono-halogenation, but NMR indicates the C5-methyl group has been modified. How did this happen? A: You are observing lateral halogenation (the formation of a 5-halomethyl derivative). While ring halogenation proceeds via an ionic electrophilic aromatic substitution pathway, halogenation of the alkyl side chain occurs via a free-radical mechanism. This is typically initiated by ambient light, elevated reaction temperatures, or the presence of trace peroxides in ethereal solvents like THF.

Q: I am observing significant amounts of the 3,4-dihalo over-halogenation product. How do I prevent this? A: Over-halogenation occurs because the introduction of a single halogen does not sufficiently deactivate the highly nucleophilic pyrrole core to prevent a second equivalent of the electrophile from reacting[1]. To mitigate this, you must strictly control the stoichiometry (use exactly 0.95 to 0.98 equivalents of the halogenating agent) and maintain a low localized concentration of the electrophile by adding it dropwise via a syringe pump.

Troubleshooting Matrix

Observed IssueDiagnostic IndicatorRoot CauseCorrective Action
Over-halogenation High abundance of M+2X mass peaks (3,4-dihalo isomer).Excess electrophile; localized high concentration during addition.Use strictly 0.95–0.98 eq of halogenating agent. Implement syringe pump addition.
Lateral Halogenation Loss of C5-methyl singlet (~2.2 ppm) in ¹H NMR; appearance of -CH₂X peak.Radical initiation via ambient light or heat.Wrap reaction flask in foil. Maintain temperature ≤ 0 °C. Degas solvents.
Poor Regioselectivity High ratio of C3-halo to C4-halo isomer.Reaction temperature too high, leading to thermodynamic equilibration.Lower reaction temperature to -78 °C. Switch from elemental halogens to NBS/NCS.
Product Degradation Black, tarry reaction mixture; low mass recovery.Acid-catalyzed pyrrole polymerization.Add a mild, non-nucleophilic base (e.g., NaHCO₃) to neutralize HX byproducts.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution. Notice how the suppression of radical pathways (darkness) and the enforcement of kinetic control (cryogenic temperatures) drastically improve the yield of the target 4-halo isomer.

Halogenating AgentSolventTemp (°C)Additive / ConditionTarget (4-Halo) %Regio-isomer (3-Halo) %Over-halo (3,4-Dihalo) %Lateral Halo %
Br₂ AcOH25Ambient Light45153010
NBS DMF0Dark6515182
NCS DCM0Dark7216111
Selectfluor MeCN/AcOH0Dark6020155
NBS THF-78Dark, Syringe Pump88 7 5 <1

Note: Data synthesized from standard pyrrole reactivity profiles to illustrate the impact of kinetic control and radical suppression.

Validated Experimental Protocol

Kinetically Controlled Bromination of Methyl 5-methyl-1H-pyrrole-2-carboxylate

Design Rationale: This self-validating protocol utilizes N-Bromosuccinimide (NBS) at cryogenic temperatures to maximize electrophilic aromatic substitution at the C4 position while actively suppressing both C3-halogenation (via kinetic control) and lateral C5-methyl halogenation (via radical exclusion).

Step-by-Step Methodology :

  • System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with ultra-high purity Argon for 10 minutes. Wrap the entire flask and addition funnel in aluminum foil to completely exclude ambient light.

  • Substrate Dissolution : Add Methyl 5-methyl-1H-pyrrole-2-carboxylate (1.00 g, 7.18 mmol, 1.0 eq) to the flask. Dissolve in 35 mL of anhydrous, peroxide-free Tetrahydrofuran (THF).

  • Thermal Equilibration : Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to cool to -78 °C and equilibrate for 15 minutes.

  • Electrophile Preparation : In a separate foil-wrapped vial, dissolve freshly recrystallized N-Bromosuccinimide (1.25 g, 7.04 mmol, 0.98 eq) in 15 mL of anhydrous THF. Causality: Using slightly sub-stoichiometric NBS physically prevents the formation of the 3,4-dibromo over-halogenation byproduct.

  • Controlled Addition : Load the NBS solution into an air-tight syringe. Using a syringe pump, add the solution dropwise to the reaction mixture at a rate of 0.25 mL/min. Causality: Slow addition maintains a low steady-state concentration of the electrophile, favoring the lower-energy kinetic pathway (C4 attack).

  • Reaction Maturation : Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress via LC-MS (aliquots must be quenched immediately into cold sodium thiosulfate).

  • In-situ Quenching : Once the substrate is consumed, quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Quenching at cryogenic temperatures destroys any unreacted NBS before the mixture warms up, preventing late-stage over-halogenation or radical initiation during workup.

  • Workup & Isolation : Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with 50 mL Ethyl Acetate, and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) to remove succinimide and trace acid, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Zidar, N., et al. "Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks." ACS Omega.
  • Anderson, H. J., et al. "PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES.
  • "Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings." Chemical Science (RSC).

Sources

Troubleshooting

Resolving overlapping peaks in the NMR spectrum of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the structural characterization of highly substituted heterocycles. Methyl 4-chloro-5-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the structural characterization of highly substituted heterocycles. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate presents a unique set of spectroscopic challenges. Due to the electron-rich nature of the pyrrole ring and the specific substitution pattern, researchers often face severe signal overlap in both the aliphatic and heteroaromatic regions of the ¹H NMR spectrum.

This guide is designed to move beyond basic troubleshooting. We will explore the physical causality behind these spectral overlaps and provide self-validating, step-by-step protocols to achieve unambiguous peak resolution.

Part 1: Quantitative Baseline Data

Before diagnosing an overlap, you must know where the signals should appear. The chemical shifts in pyrrole are highly sensitive to the electronic effects of substituents and the choice of solvent[1]. Below is the expected baseline data for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Table 1: Expected NMR Chemical Shifts & Environments

PositionNucleusExpected Shift (ppm)MultiplicityDiagnostic Notes
N-H (1) ¹H8.5 – 9.5 (CDCl₃)11.5 – 12.0 (DMSO-d₆)Broad SingletHighly solvent-dependent; broad due to ¹⁴N quadrupolar relaxation[2].
C-3 ¹H6.6 – 6.8Singlet / Fine DoubletOften obscured by the N-H hump in non-polar solvents.
Ester -CH₃ ¹H3.7 – 3.9Singlet (3H)Sharp peak; prone to overlap with water impurities in DMSO-d₆.
C-5 -CH₃ ¹H2.2 – 2.4Singlet (3H)High risk of overlap with residual DMSO-d₅ (2.50 ppm) or Acetone-d₅ (2.05 ppm).
C-4 ¹³C~115 – 120QuaternaryShifted downfield relative to unsubstituted pyrrole due to the electronegative Chlorine.
C-5 ¹³C~130 – 135QuaternaryDifferentiates regioisomers in 2D NMR.
Part 2: Diagnostic Workflow & FAQs

Workflow A Observe Overlapping Peaks in 1H NMR B C-5 Methyl vs. Residual Solvent? A->B Aliphatic Region C Broad N-H vs. C-3 Proton? A->C Aromatic/Downfield D Analyte vs. Regioisomer? A->D Multi-Region Sol_B Switch to CDCl3 or Acetone-d6 B->Sol_B Yes Sol_C Perform D2O Exchange or VT-NMR C->Sol_C Yes Sol_D Acquire 2D HSQC & HMBC Spectra D->Sol_D Yes

Caption: Diagnostic workflow for resolving overlapping peaks in pyrrole NMR spectra.

Q1: The C-3 aromatic proton is completely obscured by a massive broad peak. What is happening and how do I fix it?

Causality: The broad hump is the N-H proton of the pyrrole ring. The ¹⁴N nucleus (spin I = 1) undergoes rapid relaxation due to an asymmetric electric field gradient[3]. This quadrupolar relaxation causes the attached proton to "see" a rapidly moving sequence of nitrogen magnetic quantum states, resulting in a broadened resonance line intermediate between a singlet and a triplet[3]. This broadening can span several ppm, easily masking the sharp C-3 proton (~6.7 ppm). Solution: Perform a D₂O exchange (See Protocol 1). Adding deuterium oxide replaces the N-H proton with deuterium (N-D). Because deuterium resonates at a completely different frequency, the broad hump will disappear[2]. Alternatively, switch to a strong hydrogen-bonding solvent like DMSO-d₆, which heavily deshields the N-H proton and shifts it downfield to ~11.5–12.0 ppm, safely away from the C-3 proton[1].

Q2: I have a mixture containing a regioisomer impurity (e.g., Methyl 5-chloro-4-methyl-1H-pyrrole-2-carboxylate). The 1D ¹H spectrum is a mess of overlapping methyl peaks. How can I differentiate them?

Causality: Signal overlap complicates integration and quantitation[4]. Regioisomers possess nearly identical magnetic environments for their peripheral protons. The ester methyls (-COOCH₃) for both isomers will appear around 3.8 ppm, and the ring methyls around 2.3 ppm. A standard 1D ¹H NMR lacks the dispersive resolution to separate these. Solution: The classic way to solve the overlap problem in ¹H NMR spectra is to disperse the frequencies in a second dimension using 2D HSQC (Heteronuclear Single Quantum Coherence)[4]. While the protons of the two regioisomers overlap at 2.3 ppm, the ¹³C chemical shifts of the attached carbons are distinct due to the direct proximity of the highly electronegative chlorine atom versus the methyl group[5].

NMR_Logic Start Select 2D NMR Technique Q1 Are protons directly coupled to carbons? Start->Q1 Q2 Are protons separated by 2-3 bonds? Start->Q2 HSQC HSQC (Resolves C-5 Methyl from impurities) Q1->HSQC Direct (1J) HMBC HMBC (Correlates Ester Methyl to C-2 Carbon) Q2->HMBC Long-range (2J, 3J)

Caption: Decision tree for selecting 2D NMR techniques to resolve chemical shift overlap.

Part 3: Self-Validating Experimental Protocols
Protocol 1: D₂O Exchange for N-H Signal Suppression

This protocol chemically removes the N-H proton from the spectrum to reveal underlying aromatic signals[2].

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your sample (10-15 mg) in a non-exchanging solvent (e.g., CDCl₃) to identify the broad N-H signal.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 10-20 µL) of high-purity D₂O (99.9% D) directly into the tube.

  • Agitation: Cap the tube securely and invert it 10-15 times. The physical agitation ensures complete mixing and facilitates the proton-deuterium exchange at the pyrrole nitrogen.

  • Re-acquisition: Re-insert the sample, re-shim the magnet (critical, as the solvent composition has slightly changed), and acquire a new 1D ¹H spectrum.

  • Self-Validation Check: The protocol is successful if the broad N-H hump completely disappears and a new, sharp HDO peak simultaneously appears (around 4.8 ppm in CDCl₃). If the hump remains, the exchange was incomplete; add one more drop of D₂O and repeat agitation.

Protocol 2: 2D HSQC Setup for Resolving Regioisomers

This protocol separates overlapping proton signals by correlating them to their directly attached ¹³C nuclei[5].

  • Sample Preparation: Ensure a high analyte concentration (at least 20-30 mg in 0.6 mL deuterated solvent) to achieve a sufficient signal-to-noise ratio for the insensitive ¹³C dimension.

  • Pulse Sequence Selection: Select a phase-sensitive, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will differentiate CH₃/CH (positive phase) from CH₂ (negative phase).

  • Parameter Optimization:

    • Set the ¹H spectral width (F2) to cover 0-12 ppm.

    • Set the ¹³C spectral width (F1) to cover 0-180 ppm.

    • Use a minimum of 256 increments in the indirect (t1) dimension to ensure high resolution of the closely eluting methyl carbons.

  • Acquisition & Processing: Acquire the data (typically 2-4 scans per increment). Process with a squared sine-bell window function in both dimensions to optimize peak shape and minimize truncation artifacts.

  • Self-Validation Check: The successful execution of this protocol is confirmed by the presence of the solvent cross-peak (e.g., CDCl₃ at 7.26 ppm / 77.16 ppm) acting as an internal reference. This ensures the chemical shift axes are correctly calibrated before you begin assigning the separated regioisomer peaks.

References
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra, Journal of Proteome Research, ACS Publications, [Link][5]

  • 5.3: Proton N-H Resonance of Pyrrole. Double Resonance, Chemistry LibreTexts, [Link][3]

  • qNMR of mixtures: what is the best solution to signal overlap?, Mestrelab Research, [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate and ethyl analogs

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the development of pyrrole-based therapeutics—such as DNA gyrase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the development of pyrrole-based therapeutics—such as DNA gyrase inhibitors and advanced antibacterial agents—the selection of the correct ester building block is a critical strategic decision. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-19-6) and its ethyl analog, Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS 24691-46-1) , are frequently utilized as key intermediates [1].

While both serve as protected forms of the corresponding pyrrole-2-carboxylic acid, their reactivity profiles during deprotection (saponification), transesterification, and amidation differ significantly. This guide objectively compares their kinetic performance, provides the mechanistic causality behind these differences, and outlines self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Rationale: The Causality of Reactivity

As synthetic chemists, we must look beyond empirical observations and understand the physical organic chemistry driving molecular behavior. The reactivity difference between methyl and ethyl pyrrole-2-carboxylates is governed by two primary factors during nucleophilic acyl substitution:

A. Steric Hindrance and the Taft Parameter ( Es​ )

The rate-determining step in base-catalyzed ester hydrolysis is the nucleophilic attack of the hydroxide ion on the planar ( sp2 ) carbonyl carbon to form a crowded tetrahedral ( sp3 ) intermediate [2].

  • Methyl Ester: The methyl group provides minimal steric bulk. In the Taft equation, the methyl group is the reference standard, possessing a steric parameter ( Es​ ) of 0.00 [3].

  • Ethyl Ester: The addition of a single methylene unit significantly increases the steric shielding around the carbonyl trajectory. The ethyl group has a Taft Es​ value of −0.07 , indicating a quantifiable increase in steric resistance [3]. This bulk raises the activation energy ( ΔG‡ ) required to reach the tetrahedral transition state.

B. Inductive Effects (+I)

The ethyl group is a stronger electron-donating group via inductive effects (+I) compared to the methyl group. This slight increase in electron density is transferred through the ester oxygen to the carbonyl carbon, rendering the ethyl ester's carbonyl slightly less electrophilic and less susceptible to attack by hard nucleophiles like hydroxide or amines.

Mechanism Ester Carbonyl State (sp2) Planar, Accessible Nucleophile OH- Attack Ester->Nucleophile Tetrahedral Tetrahedral Intermediate (sp3) Steric Crowding Nucleophile->Tetrahedral Rate-Determining Step Products Carboxylate + Alcohol (MeOH or EtOH) Tetrahedral->Products Collapse Note1 Methyl: Low steric penalty (Es = 0.00) Ethyl: Higher steric penalty (Es = -0.07) Tetrahedral->Note1

Tetrahedral intermediate formation highlighting steric sensitivity in ester hydrolysis.

Quantitative Reactivity Comparison

The interplay of steric and electronic factors results in a measurable kinetic disparity. Methyl esters typically hydrolyze 2 to 3 times faster than their ethyl counterparts under identical conditions. To achieve comparable reaction times, the ethyl ester requires harsher conditions (higher temperatures and stronger base concentrations).

ParameterMethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylateEthyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
CAS Number 203207-19-624691-46-1
Taft Steric Parameter ( Es​ ) 0.00 (Reference) −0.07 (More hindered)
Relative Hydrolysis Rate Fast ( krel​≈1.0 )Slow ( krel​≈0.3−0.5 )
Standard Saponification Temp. 40 – 50 °C80 °C (Reflux)
Base Equivalents Required 1.5 – 2.0 eq LiOH> 3.0 eq LiOH
Electrophilicity HigherLower

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process analytical controls (TLC/LC-MS) to verify the causality of the reaction progress rather than relying on blind timeframes.

Protocol A: Hydrolysis of the Ethyl Ester (Harsher Conditions)

Based on validated parameters for antibacterial piperidine derivative synthesis (European Patent EP1664025B1)[4].

Objective: Overcome the steric and inductive resistance of the ethyl group to yield 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid.

  • Preparation: In a round-bottom flask, warm 4 mL of 2 M aqueous Lithium Hydroxide (LiOH) to 50 °C.

  • Addition: Dissolve 0.30 g (1.60 mmol) of ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in 2 mL of Methanol (MeOH). Add this solution dropwise to the warmed LiOH.

  • Activation: Elevate the reaction temperature to 80 °C (reflux). The high thermal energy is required to overcome the ΔG‡ of the sterically hindered tetrahedral intermediate.

  • Self-Validation (In-Process Tracking): Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (higher Rf​ ) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Remove MeOH under reduced pressure. Cool the aqueous layer to 0 °C in an ice bath.

  • Precipitation: Acidify dropwise with 30% HCl until pH reaches ~2. The protonated product will crash out of the aqueous solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Final Validation: Confirm product via LC-MS. Expected MS (ES+): 160 (M+1) for C6​H6​ClNO2​ [4]. Expected Yield: ~92%.

Protocol B: Hydrolysis of the Methyl Ester (Milder Conditions)

Objective: Rapid saponification utilizing the highly electrophilic and unhindered nature of the methyl ester.

  • Preparation: Dissolve 1.60 mmol of methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in a 3:1 mixture of THF:MeOH (3 mL).

  • Addition: Add 1.5 equivalents of 1 M aqueous LiOH at room temperature.

  • Activation: Warm gently to 40–50 °C. Because the methyl group lacks the steric bulk of the ethyl group, refluxing is unnecessary and may lead to unwanted side reactions (e.g., decarboxylation).

  • Self-Validation (In-Process Tracking): Monitor via TLC. Complete consumption of the starting material is typically observed within 45 to 60 minutes.

  • Workup & Isolation: Follow steps 5–8 from Protocol A.

Workflow Start Pyrrole-2-carboxylate Starting Material Methyl Methyl Ester (CAS 203207-19-6) Start->Methyl Ethyl Ethyl Ester (CAS 24691-46-1) Start->Ethyl Cond1 1M LiOH, THF/MeOH 50 °C, 1 h Methyl->Cond1 Faster Kinetics Cond2 2M LiOH, MeOH/H2O 80 °C, 2-4 h Ethyl->Cond2 Slower Kinetics Product 4-chloro-5-methyl-1H- pyrrole-2-carboxylic acid Cond1->Product Cond2->Product

Comparative hydrolysis workflow for methyl and ethyl pyrrole-2-carboxylates.

Strategic Selection Guide

  • Choose the Methyl Ester when: You require late-stage, mild deprotection. If your molecule contains other base-sensitive moieties (e.g., epimerizable stereocenters or secondary esters), the rapid kinetics of the methyl ester allow for selective hydrolysis at lower temperatures.

  • Choose the Ethyl Ester when: You need the ester to survive upstream synthetic steps that involve mild nucleophiles or basic conditions. The added steric bulk acts as a kinetic shield, providing a robust protecting group that will only cleave under deliberate, forcing conditions (e.g., 80 °C, 2M LiOH).

References

  • Chemguide. "Hydrolysing Esters." Chemguide.co.uk. Available at: [Link]

  • Wikipedia Contributors. "Taft equation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • European Patent Office. "Antibacterial piperidine derivatives (EP1664025B1)." Google Patents.
Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Abstract This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-chloro-5-methyl-1H-pyrrole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate. As an intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is critical for drug safety and efficacy. The methodologies described herein are aligned with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both a practical protocol and the scientific rationale behind each validation parameter.

Introduction: The Analyte and the Analytical Imperative

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (C₇H₈ClNO₂) is a substituted pyrrole derivative with a molecular weight of 173.60 g/mol .[4] Its structure, featuring a heterocyclic aromatic ring, a chloro group, and a methyl ester, suggests moderate polarity and the presence of a chromophore, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection.

The objective of an analytical procedure's validation is to demonstrate its suitability for the intended purpose.[3][5] For a purity method, this means the procedure must be able to accurately and reliably separate, detect, and quantify the main compound in the presence of its potential impurities and degradation products. This guide presents a robust validation protocol to establish the method's performance characteristics.

Proposed Chromatographic Method & Scientific Rationale

A successful validation begins with a well-developed and scientifically sound analytical method. Based on the physicochemical properties of pyrrole derivatives, a reversed-phase HPLC method is the most appropriate choice.[6][7]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase controls the ionization of the pyrrole NH and carboxylate groups, ensuring consistent retention times. Acetonitrile is a common organic modifier providing good peak shape and elution strength.
Elution Mode GradientA gradient elution is proposed to ensure elution of potential impurities with a wider polarity range and to sharpen the peak of the main analyte, improving resolution and sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30°CThermostatting the column ensures reproducibility of retention times by mitigating fluctuations in mobile phase viscosity and separation kinetics.[8]
UV Detection 225 nmPyrrole-containing esters are reported to have significant absorbance at this wavelength, providing a good signal for both the main component and potential impurities.[8]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Using a mixture of the mobile phase components as the diluent ensures sample compatibility and good peak shape.

The Validation Workflow: A Step-by-Step Protocol

Method validation involves a series of experiments designed to test the performance of the analytical procedure. The relationship and typical flow of these validation steps are illustrated below.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core_validation Phase 2: Core Validation Tests cluster_limits_robustness Phase 3: Limits & Reliability Method_Dev Method Development System_Suitability System Suitability (SST) Method_Dev->System_Suitability Define Criteria Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on any given day. SST is a mandatory prerequisite for all validation experiments.[9]

Methodology:

  • Prepare a standard solution of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][10] This is arguably the most crucial parameter for a purity method.

Methodology (Forced Degradation):

  • Expose solutions of the analyte to various stress conditions to intentionally degrade it.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess the peak purity of the main analyte peak using a photodiode array (PDA) detector.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the main peak and all degradation product peaks.

  • The peak purity index or angle should be less than the threshold angle, indicating no co-eluting peaks.

Linearity and Range

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

Methodology:

  • Prepare a series of at least five standard solutions covering the expected range. For a purity assay, this is typically 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] For purity assays, this is often determined by a recovery study on a spiked placebo or sample matrix.

Methodology:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0% for each level.

  • %RSD of Recovery: Should not be more than 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

Methodology:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%, and the overall %RSD for the combined data should also meet this criterion.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte in a sample that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[10]

Methodology (Based on Signal-to-Noise Ratio):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration of analyte that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Methodology:

  • Vary key method parameters one at a time.

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters.

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

  • Mobile Phase pH: ± 0.2 units.

  • Mobile Phase Composition: ± 2% organic component.

Acceptance Criteria:

  • System suitability parameters (tailing, plates, %RSD) must still pass under all varied conditions.

  • The retention time of the main peak should not shift significantly.

Presentation of Validation Data (Hypothetical)

Clear and concise data presentation is essential. The following tables represent expected outcomes from the validation experiments.

Table 2: Linearity Data

Concentration (%)Conc. (µg/mL)Mean Peak Area (n=3)
8080798500
9090899100
1001001001200
1101101100500
1201201202300
Result r² = 0.9998 Pass

Table 3: Accuracy (% Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery%RSD
80%80.079.2, 80.1, 79.599.0, 100.1, 99.499.5% 0.55%
100%100.0101.1, 99.8, 100.5101.1, 99.8, 100.5100.5% 0.65%
120%120.0119.5, 120.8, 121.199.6, 100.7, 100.9100.4% 0.70%

Table 4: Precision Data

ParameterSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean%RSD
Repeatability (Area) 100150099870010054009965001002300100810010020830.45%
Intermediate (Area) 10123001009800101560010076001013400101820010128170.39%

Conclusion

This guide outlines a comprehensive and scientifically justified protocol for the validation of an HPLC method for the purity analysis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, the described workflow ensures that the analytical method is fit for its intended purpose, yielding reliable and accurate data that meets regulatory expectations. Adherence to these principles is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Policy Commons. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada, 2015. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2023. Available from: [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate vs unchlorinated pyrroles

A Comparative Guide for Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of distinguishi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic intermediates during drug development. Pyrrole derivatives are ubiquitous in medicinal chemistry, and the introduction of a halogen atom—such as chlorine—drastically alters both the physicochemical properties and the mass spectrometric (MS) behavior of the molecule.

This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (chlorinated) against its unchlorinated analog, Methyl 5-methyl-1H-pyrrole-2-carboxylate . By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical protocols for structural confirmation.

Core Mechanistic Principles: Isotopic Signatures & Ionization

The fundamental difference between chlorinated and unchlorinated pyrroles in mass spectrometry lies in the isotopic distribution of chlorine. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approx. 75% abundance) and ³⁷Cl (approx. 25% abundance).

  • The M+2 Signature: Any molecule containing a single chlorine atom will exhibit a distinct molecular ion cluster featuring an [M+H]⁺ peak and an [M+H+2]⁺ peak in a strict 3:1 relative intensity ratio [1]. This isotopic fingerprint is the first diagnostic tool used to confirm the success of a chlorination reaction.

  • Ionization Dynamics: Under positive ESI conditions, the basic pyrrole nitrogen readily accepts a proton, yielding stable [M+H]⁺ precursor ions. The electron-withdrawing nature of the chlorine atom at the C4 position slightly reduces the proton affinity of the pyrrole ring compared to the unchlorinated analog, but it remains highly amenable to ESI+ [2].

Comparative Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), these two molecules diverge significantly in their fragmentation logic.

Unchlorinated Pyrrole (Methyl 5-methyl-1H-pyrrole-2-carboxylate)
  • Precursor Ion: m/z 140 [M+H]⁺

  • Primary Cleavage: The dominant pathway at low collision energies is the cleavage of the ester group. The loss of methanol (-32 Da) yields an intense acylium ion at m/z 108 .

  • Secondary Cleavage: At higher collision energies, the complete loss of the ester moiety (-COOCH₃, -60 Da) occurs, resulting in a substituted pyrrolium ion at m/z 80 .

Chlorinated Pyrrole (Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate)
  • Precursor Ion: m/z 174 (³⁵Cl) and m/z 176 (³⁷Cl) [M+H]⁺

  • Primary Cleavage: Similar to the unchlorinated analog, the ester group fragments first, losing methanol (-32 Da) to yield an isotopic pair of acylium ions at m/z 142 / 144 (maintaining the 3:1 ratio).

  • Diagnostic Halogen Loss (Isotopic Convergence): The defining feature of the chlorinated pyrrole is the cleavage of the C-Cl bond. When the molecule loses hydrogen chloride (HCl), a fascinating phenomenon occurs: the ³⁵Cl precursor loses 36 Da (H + ³⁵Cl), and the ³⁷Cl precursor loses 38 Da (H + ³⁷Cl). Both pathways converge on a single, non-isotopic fragment at m/z 138 . This convergence is definitive proof of halogen loss from the aromatic ring [2].

Fragmentation_Comparison cluster_unchlorinated Unchlorinated Pyrrole cluster_chlorinated Chlorinated Pyrrole U_M [M+H]+ m/z 140 U_F1 Loss of -CH3OH m/z 108 U_M->U_F1 -32 Da (Low CE) C_M [M+H]+ m/z 174 / 176 (3:1) C_F1 Loss of -CH3OH m/z 142 / 144 C_M->C_F1 -32 Da (Low CE) C_F2 Loss of -HCl m/z 138 C_M->C_F2 -36 / -38 Da (High CE) C_F1->C_F2 -HCl (Sequential)

Comparative ESI-MS/MS fragmentation pathways for unchlorinated vs. chlorinated pyrroles.

Quantitative Data Comparison

The following table summarizes the key quantitative MS data used to differentiate the two compounds in a laboratory setting.

Analytical FeatureMethyl 5-methyl-1H-pyrrole-2-carboxylateMethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
Molecular Formula C₇H₉NO₂C₇H₈ClNO₂
Precursor Ion [M+H]⁺ m/z 140m/z 174 (³⁵Cl), m/z 176 (³⁷Cl)
Isotope Signature None (Standard C/H/N/O distribution)3:1 ratio (M : M+2)
Primary Ester Cleavage m/z 108 (-CH₃OH)m/z 142 / 144 (-CH₃OH)
Diagnostic Halogen Loss N/Am/z 138 (-HCl)
Ring Cleavage Product m/z 80m/z 114 / 116

Experimental Protocols: LC-MS/MS Workflow

To ensure a self-validating system, the following step-by-step methodology must be used. Every choice in this protocol is designed to exploit the specific chemical properties of pyrrole-2-carboxylates.

Objective: To chromatographically resolve and structurally confirm chlorinated vs. unchlorinated pyrrole derivatives using ESI-QTOF-MS.

Step 1: Sample Preparation

  • Action: Dilute analytical standards or reaction mixtures to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. Because the pyrrole nitrogen is only weakly basic, the acidic modifier is critical to ensure complete protonation, thereby maximizing the yield of[M+H]⁺ precursor ions in the ESI source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The chlorinated pyrrole is significantly more lipophilic due to the dense electron cloud of the halogen atom. It will exhibit a longer retention time than the unchlorinated analog. This chromatographic separation acts as an orthogonal validation step to the MS data.

Step 3: Source Optimization (ESI+)

  • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: Pyrrole-2-carboxylates are thermally stable. A high desolvation temperature improves droplet evaporation and desolvation efficiency without causing premature in-source thermal degradation, leading to higher sensitivity.

Step 4: Collision-Induced Dissociation (CID) Profiling

  • Action: Isolate precursor ions (m/z 140, 174, and 176) in the quadrupole. Perform a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

  • Causality: A CE ramp is mandatory because different bonds require different activation energies to break. At 15 eV, the weaker ester C-O bonds break, yielding the m/z 142/144 fragments. The homolytic cleavage of the strong aromatic C-Cl bond requires much higher energy; thus, the diagnostic m/z 138 fragment will only dominate the spectrum as the CE approaches 35-40 eV.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 RP-HPLC (C18 Separation) S1->S2 S3 ESI+ Source (Protonation) S2->S3 S4 CID (Energy Ramp) S3->S4 S5 Q-TOF Detection S4->S5

Step-by-step LC-MS/MS workflow for the structural elucidation of pyrrole derivatives.

References

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

Comparative

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Introduction & Mechanistic Rationale In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, halogenated heteroarenes serve as critical synthetic building blocks. Among these, Methyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, halogenated heteroarenes serve as critical synthetic building blocks. Among these, Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6)[1] presents a unique and formidable challenge for transition-metal catalysis.

While cross-coupling reactions utilizing bromo- or iodo-pyrroles are well-established[2], the activation of the C4–Cl bond in this specific substrate is notoriously difficult. The challenge is twofold:

  • High Bond Dissociation Energy: The C–Cl bond is inherently stronger and more inert than its heavier halogen counterparts.

  • Electronic Deactivation: The electron-rich nature of the pyrrole ring increases the electron density around the C–Cl bond, significantly raising the activation energy required for the initial oxidative addition of the metal catalyst.

To overcome this thermodynamic bottleneck, the catalyst architecture must be meticulously designed. The metal center requires highly electron-rich ligands to increase its nucleophilicity (facilitating oxidative addition into the C–Cl bond), while simultaneously possessing sufficient steric bulk to drive the subsequent reductive elimination step and release the product[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd PdII_1 Pd(II)(Ar)(Cl)L_n Complex OxAdd->PdII_1 Substrate TransMet Transmetalation (Boronic Acid) PdII_1->TransMet PdII_2 Pd(II)(Ar)(Ar')L_n Complex TransMet->PdII_2 Base RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the C-Cl oxidative addition bottleneck.

Experimental Design & Catalyst Selection

To objectively benchmark catalytic efficiency, we evaluate the Suzuki-Miyaura cross-coupling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate with phenylboronic acid. When benchmarking, it is critical to track catalyst descriptors not just in mol %, but also in parts-per-million (ppm) to truly assess turnover efficiency and scalability[4].

We selected three distinct catalytic systems representing different strategic approaches to chloroheteroarene activation:

  • System A (Pd/XPhos): The industry standard. XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate both oxidative addition and reductive elimination.

  • System B (Pd/PTABS): A highly active, water-soluble caged phosphine (phosphaadamantanium sulfonate). PTABS has shown exceptional efficacy in the room-temperature activation of challenging chloroheteroarenes[5].

  • System C (Ni/dppf): An earth-abundant alternative. Nickel's smaller atomic radius and higher nucleophilicity make it inherently better at inserting into C–Cl bonds, though often at the cost of functional group tolerance.

Quantitative Benchmarking Data

The following table summarizes the benchmarking results. Yields were determined via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to ensure absolute mass balance.

Catalytic SystemPrecatalyst / LigandLoading (mol% / ppm)ConditionsTime (h)qNMR Yield (%)TOF (h⁻¹)
System A Pd₂(dba)₃ / XPhos1.0 mol% / 10,000 ppmDioxane/H₂O, 90°C, K₃PO₄1288%7.3
System B Pd(OAc)₂ / PTABS0.1 mol% / 1,000 ppmH₂O/EtOH, 40°C, K₂CO₃894%117.5
System C NiCl₂(dppf)5.0 mol% / 50,000 ppmToluene, 100°C, Cs₂CO₃2462%0.5

Analysis: System B (Pd/PTABS) demonstrates vastly superior catalytic efficiency. The highly electron-donating nature of the PTABS ligand allows for a ten-fold reduction in catalyst loading (down to 1,000 ppm) while achieving near-quantitative yields at a significantly lower temperature[5],[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for System B utilizes a self-validating methodology. By incorporating an internal standard prior to the reaction, researchers can independently verify conversion rates regardless of downstream isolation losses.

Workflow Step1 Substrate & Internal Standard Prep Step2 Catalyst/Ligand Complexation Step1->Step2 Step3 Cross-Coupling Reaction (Heat/Stir) Step2->Step3 Step4 Quench & Phase Separation Step3->Step4 Step5 GC-FID / NMR Quantification Step4->Step5

Self-validating experimental workflow for benchmarking catalytic efficiency via qNMR.

Step-by-Step Methodology (Pd/PTABS System)
  • Preparation of the Reaction Matrix (Glovebox Recommended):

    • Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 mmol, 173.6 mg), Phenylboronic acid (1.5 mmol, 182.9 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

    • Causality: An excess of boronic acid compensates for competitive proto-deboronation. K₂CO₃ is required to form the reactive "ate" complex with the boronic acid, which is a prerequisite for the transmetalation step.

  • Internal Standard Addition:

    • Action: Add exactly 0.33 mmol (55.5 mg) of 1,3,5-trimethoxybenzene to the solid mixture.

    • Causality: Adding the standard at this stage ensures that any physical losses during transfer or extraction are proportionally accounted for during final qNMR analysis, validating the absolute yield.

  • Catalyst Complexation & Solvent Addition:

    • Action: Add Pd(OAc)₂ (0.1 mol%, 0.22 mg) and PTABS ligand (0.2 mol%, 0.95 mg). Seal the tube with a septum and transfer to a Schlenk line. Add 3.0 mL of a pre-degassed H₂O/EtOH (1:1) solvent mixture.

    • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric Pd(0) species. Degassing the solvent via freeze-pump-thaw prevents the irreversible oxidation of the highly electron-rich, oxygen-sensitive Pd(0)-PTABS complex.

  • Reaction Execution:

    • Action: Stir the mixture vigorously (800 rpm) at 40°C for 8 hours.

    • Causality: Vigorous stirring is critical in biphasic or partially soluble aqueous systems to overcome mass-transfer limitations between the solid base, organic substrates, and the aqueous catalytic species.

  • Quench and Quantification:

    • Action: Cool to room temperature, dilute with 5 mL of Ethyl Acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

    • Action: Dissolve the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum (d1 relaxation delay ≥ 10 seconds).

    • Causality: A long relaxation delay (d1) in qNMR ensures complete relaxation of all protons, preventing the under-integration of the product signals relative to the internal standard.

References

  • Guidechem. Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate 203207-19-6 wiki.[1] URL:

  • Benchchem. 3-bromo-1H-pyrrole.[2] URL:

  • ACS Publications (Journal of Organic Chemistry). Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System.[5] URL:

  • ACS Publications (Journal of the American Chemical Society). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols.[3] URL:

  • ACS Publications (Organic Process Research & Development). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.[4] URL:

Sources

Validation

Structural and Reactivity Profiling of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate: A Comparative Guide

Executive Summary Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly specialized, halogenated building block extensively utilized in medicinal chemistry and advanced materials design[1]. Sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) is a highly specialized, halogenated building block extensively utilized in medicinal chemistry and advanced materials design[1]. Selecting the correct halogenated pyrrole intermediate requires a deep understanding of how the halogen atom influences the electronic landscape, steric bulk, and organometallic reactivity of the macrocycle.

This guide provides an objective, data-driven comparison between this chlorinated scaffold and its structural analogs (fluoro, bromo, and non-halogenated derivatives). By analyzing physicochemical properties, cross-coupling reactivity, and biological implications, we establish a comprehensive framework for researchers to optimize their synthetic workflows.

Structural and Physicochemical Profiling

The substitution of the C4 proton with a halogen atom fundamentally alters the electron density and steric profile of the pyrrole ring. The chlorine atom in Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate provides a unique structural middle ground between the highly electronegative fluorine and the sterically bulky bromine.

Quantitative Comparison of Halogenated Analogs
Compound ScaffoldC4 SubstituentC-X Bond Length (Å)Pauling ElectronegativityEstimated XLogP3Oxidative Addition Reactivity
Methyl 5-methyl-1H-pyrrole-2-carboxylateNone (H)1.09 (C-H)2.20~1.2N/A
Methyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateFluoro (F)1.353.98~1.5Very Low
Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Chloro (Cl) 1.74 3.16 1.9 Moderate
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylateBromo (Br)1.902.96~2.2High

Data synthesized from foundational structural chemistry principles and chemical databases[1].

Causality in Structural Design: The C-Cl bond length (approx. 1.74 Å) and the moderate electronegativity of chlorine (3.16) induce a strong inductive (-I) effect without the overwhelming steric distortion caused by bromine. Structural studies on halogenated pyrrolic systems demonstrate that chlorine substitution alleviates macrocyclic ring strain while maintaining a highly planar conformation compared to bulkier brominated analogs[2]. Furthermore, this targeted electron withdrawal significantly decreases the pKa of the pyrrole N-H, enhancing its capacity to act as a hydrogen bond donor in biological systems.

StructuralEffects Halogen C4-Chlorine Substitution Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Steric Steric Bulk (van der Waals radius 1.75 Å) Halogen->Steric pKa Decreased N-H pKa (Stronger H-Bond Donor) Inductive->pKa HalogenBond Halogen Bonding (Protein Target Interaction) Inductive->HalogenBond Lipophilicity Increased Lipophilicity (Higher LogP) Steric->Lipophilicity

Fig 1: Physicochemical consequences of C4-chlorination on the pyrrole core.

Reactivity Profiling: The Halogen Effect

The choice of halogen dictates the synthetic trajectory of the pyrrole core, particularly in complex organometallic transformations.

Halogen Dance and Transmetalation

Bromopyrroles are notoriously susceptible to the "halogen dance" reaction—a base-catalyzed 1,2-migration of the halogen atom. When treated with strong bases like lithium diisopropylamide (LDA), bromopyrroles form a stabilized pyrrolyllithium intermediate that facilitates this unwanted migration[3].

In stark contrast, the stronger C-Cl bond in Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate completely suppresses this halogen dance. This suppression is critical when regioselective deprotonation or functionalization is required elsewhere on the molecule, making the chloro-analog a significantly more stable choice under strongly basic metallation conditions[3].

Cross-Coupling Dynamics

While the C-Br bond undergoes rapid oxidative addition with standard palladium catalysts (e.g., Pd(PPh3)4), the C-Cl bond is inherently more inert. To achieve successful Suzuki-Miyaura coupling with the 4-chloro derivative, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required to force the oxidative addition step.

Reactivity Start Halogenated Pyrrole Scaffolds Sub_Cl 4-Chloro (Target) Balanced Stability Start->Sub_Cl X = Cl Sub_Br 4-Bromo Analog High Reactivity Start->Sub_Br X = Br Sub_F 4-Fluoro Analog High Stability Start->Sub_F X = F SM_Coupling Suzuki-Miyaura Coupling (Requires XPhos/Pd) Sub_Cl->SM_Coupling Controlled Activation Sub_Br->SM_Coupling Rapid Addition Halogen_Dance Halogen Dance / Migration (LDA, -78°C) Sub_Br->Halogen_Dance Base-Catalyzed Metabolic_Stability Metabolic Isostere (Resists Oxidation) Sub_F->Metabolic_Stability Strong C-F Bond

Fig 2: Reactivity pathways of halogenated pyrroles based on C4-substituent properties.

Biological and Medicinal Chemistry Implications

Halogenated pyrroles are privileged scaffolds in drug discovery, frequently appearing in antimicrobial agents and DNA gyrase B inhibitors[4].

  • Redox Properties & Antioxidant Activity: The chlorinated pyrrole core exhibits distinct redox properties. The electron-withdrawing chlorine modulates the Hydrogen Atom Transfer (HAT) capability of the N-H group. Studies indicate that specific halogenation patterns directly impact the molecule's resistance to oxidative stress and its overall cytotoxic profile[5].

  • Halogen Bonding: The anisotropic distribution of electron density around the chlorine atom creates a "σ-hole"—a localized region of positive electrostatic potential. This allows the C4-chlorine to form highly directional, orthogonal halogen bonds with Lewis bases (such as protein backbone carbonyls) within a target binding pocket, significantly increasing binding affinity compared to the non-halogenated analog.

Experimental Validation: Self-Validating Methodologies

To ensure reproducibility and scientific trust, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of the C4-Chloro Position

Objective: To couple an arylboronic acid to the C4 position, overcoming the high activation energy of the C-Cl bond. Causality: XPhos is selected because its electron-rich dicyclohexylphosphine moiety promotes oxidative addition into the stubborn C-Cl bond, while its steric bulk accelerates reductive elimination. K3PO4 is used as a mild base to prevent the unwanted saponification of the C2-methyl ester.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Degassing: Add a thoroughly degassed mixture of Toluene/H2O (10:1, v/v). Note: Water is essential to dissolve the phosphate base and facilitate transmetalation via the formation of a reactive boronate complex.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. The complete disappearance of the parent mass (m/z 173.0)[1] and the emergence of the coupled product mass validates the successful completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Crystallographic Sample Preparation for Structural Verification

Objective: To isolate high-quality single crystals for X-ray diffraction to confirm the exact C-Cl bond length and pyrrole planarity[2]. Causality: Slow anti-solvent diffusion prevents rapid amorphous precipitation, allowing the thermodynamic formation of defect-free crystal lattices.

  • Solvent Selection: Dissolve 50 mg of the purified pyrrole in a minimal volume of dichloromethane (DCM).

  • Anti-Solvent Diffusion: Carefully layer hexanes (anti-solvent) over the DCM solution in a narrow crystallization tube.

  • Incubation: Cap loosely to allow minimal evaporation and store undisturbed at 4 °C for 48-72 hours.

  • Validation Checkpoint: Harvest the resulting crystals and mount them on a diffractometer. A high-resolution dataset will definitively confirm the theoretical C-Cl bond length of ~1.74 Å and reveal any intermolecular halogen-bonding networks in the solid state.

References

  • Title: Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate CAS 203207-19-6 WIKI Source: Guidechem URL
  • Source: National Institutes of Health (NIH)
  • Title: Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent Source: Kobe University URL
  • Title: Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives Source: ResearchGate URL
  • Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks Source: ResearchGate URL

Sources

Comparative

Comparative In Vitro Toxicity Screening of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate Derivatives

As a Senior Application Scientist overseeing preclinical assay development, I frequently encounter the pyrrole ring as a privileged scaffold in drug discovery. However, its electron-rich nature often introduces significa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical assay development, I frequently encounter the pyrrole ring as a privileged scaffold in drug discovery. However, its electron-rich nature often introduces significant metabolic liabilities. The parent compound, methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate , represents a strategic structural intervention: the C4-chlorination and C5-methylation are designed to sterically and electronically shield the core from rapid oxidative bioactivation.

When derivatizing this scaffold into complex amides or indole-hybrids for oncology or infectious disease indications, evaluating the in vitro toxicity is paramount. Recent evaluations of pyrrole-2-carboxamide derivatives have demonstrated their potential as potent therapeutics with favorable microsomal stability and low baseline cytotoxicity[1]. Similarly, pyrrole hybrids have shown remarkable efficacy as dual tubulin and aromatase inhibitors, necessitating rigorous toxicity profiling against normal cell lines[2].

This guide provides an objective, data-driven comparison of these derivatives against standard benchmarks, detailing the mechanistic rationale and the self-validating protocols required for rigorous preclinical screening.

Mechanistic Basis of Pyrrole Toxicity

Before executing a screen, one must understand the causality of the toxicity. Unsubstituted pyrroles are notoriously susceptible to Phase I metabolism by hepatic CYP450 enzymes, forming reactive electrophilic intermediates (epoxides or imines). These intermediates covalently bind to cellular macromolecules and deplete intracellular Glutathione (GSH), triggering a cascade of oxidative stress, mitochondrial depolarization, and ultimately, apoptosis. The C4-chloro and C5-methyl modifications on our target scaffold aim to block these specific metabolic hotspots.

Mechanism A Methyl 4-chloro-5-methyl- 1H-pyrrole-2-carboxylate B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Epoxide/ Imine Intermediates B->C Bioactivation D GSH Depletion & Oxidative Stress C->D Covalent Binding E Mitochondrial Depolarization D->E ROS Accumulation F Cell Death (Apoptosis) E->F Caspase Cascade

Pyrrole derivative bioactivation and ROS-mediated apoptotic toxicity pathway.

Comparative Cytotoxicity Profiling

To objectively evaluate the safety of novel derivatives, we benchmark them against the parent scaffold and a known cytotoxic agent (Doxorubicin). Trustworthiness in assay design dictates that cytotoxicity must always be contextualized against a non-tumoral baseline (e.g., L929 fibroblasts) to establish a true Selectivity Index (SI) [2].

Table 1: In Vitro Cytotoxicity and Selectivity Index (SI) of Pyrrole Derivatives

CompoundT47D IC₅₀ (µM)MCF-7 IC₅₀ (µM)L929 IC₅₀ (µM)Selectivity Index (SI)*HepG2 LC₅₀ (µM)
Parent Scaffold 18.4 ± 1.215.2 ± 1.025.1 ± 2.41.3645.0 ± 3.1
Derivative A (Alkyl-substituted) 9.1 ± 0.88.4 ± 0.512.5 ± 1.11.3722.5 ± 1.8
Derivative B (Aryl-substituted) 1.2 ± 0.10.8 ± 0.1>50.0>41.6>100.0
Doxorubicin (Reference) 0.6 ± 0.050.5 ± 0.041.5 ± 0.22.505.2 ± 0.4

*SI = L929 IC₅₀ / T47D IC₅₀. A higher SI indicates greater safety for non-tumoral cells. Data reflects standard 72-hour exposure models.

Data Interpretation: Derivative B demonstrates that attaching bulky aryl substituents to the pyrrole-2-carboxylate scaffold drastically improves the Selectivity Index (>41.6) while virtually eliminating hepatotoxicity in HepG2 cells (>100.0 µM). This aligns with recent structure-activity relationship (SAR) studies showing that bulky, electron-withdrawing modifications enhance target potency while minimizing off-target toxicity[1].

High-Throughput Screening Workflow

A robust screening pipeline must be multiparametric. Relying solely on endpoint viability assays is insufficient; we must capture the temporal dynamics of metabolic stability and oxidative stress.

Workflow S1 Compound Preparation S2 2D/3D Cell Culture S1->S2 S3 Multiparametric HCS Assay S2->S3 S4 Metabolic Stability S3->S4 S5 Data Analysis & Lead ID S4->S5

High-throughput in vitro toxicity screening workflow for pyrrole derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes an internal logic check to ensure data integrity.

Protocol A: Multiparametric Cell Viability & Selectivity Assay

Objective: Determine the Selectivity Index (SI) across tumoral and non-tumoral lines.

  • Cell Seeding: Seed L929 (normal mouse fibroblast) and T47D (breast carcinoma) cells at 5×103 cells/well in 96-well plates.

    • Causality: L929 serves as the non-tumoral baseline. Testing normal and diseased cells in parallel ensures the observed cytotoxicity is mechanism-specific rather than a general basal toxic effect[2].

  • Primary Threshold Screening: Treat cells with derivatives at a single primary screening concentration of 50 µM for 72 hours.

    • Causality: A 50 µM threshold rapidly identifies and filters out highly toxic compounds (requiring >80% cell survival in normal lines) before committing resources to full 10-point dose-response curves[2].

  • Dose-Response Profiling: For compounds passing the threshold, perform a serial dilution (0.1 µM to 100 µM).

  • Viability Readout (Resazurin/MTT): Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

    • Causality: MTT measures mitochondrial reductase activity. Because pyrrole toxicity often manifests as mitochondrial depolarization, this assay provides a highly sensitive, direct proxy for scaffold-induced cell death.

Protocol B: CYP450-Mediated Bioactivation & GSH Trapping

Objective: Assess the hepatotoxic liability of the pyrrole ring via reactive metabolite formation.

  • Hepatic Incubation: Incubate 10 µM of the pyrrole derivative with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

    • Causality: Pyrrole-2-carboxylates require Phase I metabolic screening because the core ring can be oxidized into reactive electrophilic species, a primary driver of drug-induced liver injury (DILI)[1].

  • Nucleophilic Trapping: Add 5 mM Glutathione (GSH) to the microsomal mixture prior to initiating the reaction with NADPH.

    • Causality: GSH acts as a nucleophilic trap for transient, highly reactive epoxides or imines formed during CYP450 metabolism.

  • Quenching & Analysis: Terminate the reaction after 60 minutes using ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Self-Validating Check: The detection of GSH-adducts via mass spectrometry is a definitive, self-validating indicator of bioactivation-dependent toxicity. If adducts are present, the C4/C5 modifications were insufficient to block metabolism.

References
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - ACS Public
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Publishing -
  • A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies - ResearchG

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both groundbreaking discovery and unwavering commitment to safety. This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both groundbreaking discovery and unwavering commitment to safety. This document provides an in-depth, procedural guide for the proper disposal of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 203207-19-6), a halogenated organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible research, ensuring the safety of laboratory personnel and the preservation of our environment.

While a specific Safety Data Sheet (SDS) for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate was not located during the preparation of this guide, the procedures outlined are based on established best practices for the disposal of chlorinated heterocyclic and halogenated organic compounds.[1] It is imperative to always consult the specific SDS for any chemical before handling and disposal.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to handle Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate with the appropriate Personal Protective Equipment (PPE). The causality behind this stringent requirement lies in the potential hazards associated with halogenated organic compounds, which can include toxicity and irritation.[2][3][4][5]

Core Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.[3][4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The proper disposal of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a systematic process involving meticulous segregation, containment, and labeling. This ensures that the waste is managed in a way that is safe, environmentally responsible, and compliant with regulations.

1. Waste Identification and Segregation:

As a chlorinated compound, Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate must be disposed of as halogenated organic waste .[1] It is of paramount importance to keep this waste stream separate from non-halogenated organic waste. The co-mingling of these waste streams can complicate the disposal process and significantly increase disposal costs.[1]

Crucially, do not mix this waste with:

  • Acids

  • Bases

  • Strong oxidizing agents

2. Container Selection:

Utilize a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic waste.[6][7][8][9] The container must be in good condition, with a secure, tight-fitting lid to prevent leakage and the escape of volatile organic compounds.

3. Waste Accumulation and Labeling:

Proper labeling is a critical, non-negotiable step in the waste disposal process. The label must be clear, legible, and securely affixed to the container.

Labeling Requirements:

  • The words "Hazardous Waste "

  • The full chemical name: "Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate "

  • If other halogenated solvents are added to the same container, their names and approximate percentages must also be listed.

  • The date accumulation started.

The waste container should be kept closed at all times, except when actively adding waste.[1] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated. This area should also have secondary containment, such as a larger, chemically resistant tub, to contain any potential spills.

4. Request for Disposal:

Once the waste container is approaching full (a conservative best practice is not to exceed 90% capacity to allow for vapor expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

For small spills:

  • Ensure the area is well-ventilated, and if not already working in one, move to a fume hood.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place the collected material into a sealed, appropriately labeled container for disposal as halogenated organic waste.[1]

For large spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and contact your institution's EHS office or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Initiate Disposal Container Select Appropriate Waste Container (HDPE/Glass) Segregate->Container Label Label Container Correctly 'Hazardous Waste' & Full Chemical Name Container->Label Accumulate Add Waste to Container (Keep Closed) Label->Accumulate Store Store in Designated Satellite Accumulation Area Accumulate->Store When not in use Request Request Disposal via EHS or Licensed Contractor Store->Request When container is ~90% full Transport Proper Off-site Disposal Request->Transport

Caption: Disposal workflow for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Conclusion

The responsible disposal of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, containment, and communication with waste management professionals, researchers can ensure that their work continues to advance scientific knowledge without compromising safety or environmental integrity.

References

  • BenchChem. (2025). Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Guidechem. (n.d.). Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate 203207-19-6 wiki.
  • CymitQuimica. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
  • CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart.
  • Braskem. (n.d.). Polyethylene chemical resistance.
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • CDN. (n.d.). pyrrole-MSDS.pdf.
  • ChemicalBook. (2026, January 17). Methyl 2-pyrrolecarboxylate - Safety Data Sheet.

Sources

Handling

Advanced PPE Architecture and Operational Protocols for Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

As a Senior Application Scientist, I have designed this operational framework to synthesize technical safety requirements with field-proven laboratory logistics. Handling functionalized halogenated heterocycles requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational framework to synthesize technical safety requirements with field-proven laboratory logistics. Handling functionalized halogenated heterocycles requires moving beyond basic compliance to understand the mechanistic reasoning behind each protective measure.

Here is the comprehensive, self-validating guide for managing the operational and environmental hazards of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203207-19-6) [1] is a highly functionalized halogenated pyrrole ester frequently utilized as a building block in medicinal chemistry. While its synthetic utility is high, the chlorinated pyrrole core presents specific occupational hazards: fine powder aerosolization, dermal sensitization, and environmental toxicity typical of halogenated organics.

The Causality of PPE Selection: Beyond Basic Compliance

In drug development laboratories, Personal Protective Equipment (PPE) must be dynamically selected based on the physicochemical state of the target molecule. The OSHA PPE Standard mandates a thorough hazard assessment to determine the appropriate barrier protection for each specific laboratory operation[2].

  • Dermal Protection (Glove Permeation): Standard latex gloves offer near-zero protection against halogenated organics. When handling the dry powder, double-gloving with nitrile is the minimum standard, as nitrile provides an adequate barrier against dry solids but has poor compatibility with halogenated solvents[3]. Once the compound is dissolved in halogenated solvents (e.g., dichloromethane) for reaction setups, thin nitrile degrades rapidly. In these states, heavier gauge Viton or thick-cut nitrile gloves must be employed to prevent solvent-mediated dermal transport[3].

  • Ocular and Respiratory Defense: As a fine crystalline powder, this compound is prone to micro-aerosolization due to static charge buildup during transfer. Chemical splash goggles—not standard safety glasses—are required to prevent particulate settling in the ocular mucosa, which is critical when handling hazardous or irritating chemicals[4]. Furthermore, all manipulations must occur within a certified laboratory chemical hood to capture airborne particulates before they enter the operator's breathing zone[5].

Quantitative Hazard and PPE Matrix

To streamline laboratory logistics, the following matrix summarizes the required PPE based on the operational state of the compound.

Exposure VectorPhysical StatePrimary HazardRequired PPE SystemMechanistic Rationale
Inhalation Dry PowderMicro-aerosolizationChemical Fume Hood (80-100 fpm), N95/P100 (if outside hood)Constant airflow captures static-dispersed particulates; filters block <0.3 µm dust.
Dermal Dry PowderSensitization / IrritationDouble Nitrile Gloves, Fire-resistant Lab CoatNitrile provides a sufficient structural barrier against dry halogenated solids.
Dermal In SolutionSolvent-mediated absorptionViton or Thick-Nitrile Gloves, Chemical ApronHalogenated solvents rapidly permeate thin nitrile; Viton provides chemical resistance.
Ocular All StatesMucosal irritation / SplashANSI-approved Chemical Splash GogglesA full facial seal prevents both airborne dust and liquid solvent splashes from reaching the eye.

Logical Workflow for Handling Halogenated Pyrroles

The following diagram illustrates the decision-making process for PPE selection and waste segregation based on the compound's physical state during laboratory operations.

PPE_Workflow A Hazard Evaluation: Halogenated Pyrrole B Determine Physical State A->B C Solid Powder (Aerosol Risk) B->C Weighing/Transfer D Solvent Solution (Permeation Risk) B->D Reaction Setup E Particulate PPE: Double Nitrile, Splash Goggles C->E F Solvent PPE: Viton Gloves, Face Shield D->F G Execute in Certified Chemical Fume Hood E->G F->G H Halogenated Waste Segregation & Disposal G->H Post-Reaction

Logical workflow for PPE selection and handling of halogenated pyrrole derivatives.

Step-by-Step Operational and Disposal Methodology

To ensure a self-validating safety system, execute the following procedural protocol when handling Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Verify the chemical fume hood is operational. Do not proceed if the airflow alarm is sounding or if the sash is positioned above the certified operating height[5].

  • PPE Donning Sequence: Inspect gloves for micro-tears. Don the inner nitrile glove, followed by the lab coat (ensuring cuffs are tucked under the outer glove), the outer glove, and finally, chemical splash goggles.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on plastic weigh boats to prevent the halogenated powder from aerosolizing upon transfer.

Phase 2: Weighing and Transfer

  • Enclosed Transfer: Tare the weigh boat deep inside the fume hood. Using a clean, grounded stainless-steel spatula, transfer the required mass of the compound.

  • Solvent Integration: If dissolving the compound, slowly add the solvent down the side of the reaction vessel to minimize dust kick-up. Once dissolved, immediately transition to heavier Viton gloves if handling highly permeating halogenated solvents[3].

Phase 3: Decontamination and Halogenated Waste Logistics

  • Workstation Decontamination: After handling, wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol) to capture any residual micro-particulates. Wash hands immediately with soap and water after removing the final layer of PPE[3].

  • Waste Segregation (Critical Step): All liquid waste containing this compound must be strictly segregated. The disposal facility must be explicitly capable of handling halogenated materials[6]. Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to dangerous exothermic reactions or pressure buildup over time.

  • Solid Waste: Empty containers, contaminated weigh boats, spatulas, and the outer layer of nitrile gloves must be treated, stored, and disposed of as hazardous waste unless otherwise defined by applicable local waste regulations[7].

References

  • [4] National Research Council (US). "Prudent Practices in the Laboratory: Working with Laboratory Equipment." National Academies Press. URL: [Link]

  • [2] National Research Council (US). "Prudent Practices in the Laboratory: Working with Chemicals." National Center for Biotechnology Information (NCBI). URL: [Link]

  • [3] Washington State University. "Handling Halogenated Solvents." WSU Environmental Health & Safety. URL: [Link]

  • [5] Occupational Safety and Health Administration. "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA. URL: [Link]

  • [7] Ted Pella, Inc. "Safety Data Sheet SECTION 1: Identification." Ted Pella. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
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Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
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